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Core Science & Biosynthesis

Foundational

7-(phenylamino)heptanoic acid chemical structure and properties

Technical Whitepaper: 7-(Phenylamino)heptanoic Acid Abstract This technical guide provides a comprehensive analysis of 7-(phenylamino)heptanoic acid (7-PHA), a bifunctional C7-linker molecule characterized by a terminal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 7-(Phenylamino)heptanoic Acid

Abstract

This technical guide provides a comprehensive analysis of 7-(phenylamino)heptanoic acid (7-PHA), a bifunctional C7-linker molecule characterized by a terminal carboxylic acid and a secondary N-phenyl amine (aniline) moiety.[1] Unlike its amide counterpart (7-oxo-7-(phenylamino)heptanoic acid), 7-PHA serves as a versatile amphiphilic building block in medicinal chemistry—specifically in the design of Histone Deacetylase (HDAC) inhibitors and PROTAC linkers—and in materials science as a corrosion inhibitor and surface modifier. This document outlines the physicochemical profile, optimized synthetic protocols, and handling procedures for researchers in drug discovery and organic synthesis.

Part 1: Chemical Identity & Structural Analysis

7-(Phenylamino)heptanoic acid is an


-amino acid derivative. Its structure comprises a hydrophobic heptyl chain acting as a spacer between a polar carboxylic acid head group and an aromatic amine tail.
Structural Disambiguation

It is critical to distinguish 7-PHA from its "oxo" analog, which is frequently encountered in proteomics databases.

Feature7-(phenylamino)heptanoic acid (Target)7-oxo-7-(phenylamino)heptanoic acid (Analog)
Structure Ph-NH-(CH₂)₆-COOHPh-NH-C(=O)-(CH₂)₅-COOH
Linkage Secondary Amine (Aniline)Amide (Anilide)
Reactivity Nucleophilic Nitrogen (can be acylated/alkylated)Non-nucleophilic Nitrogen (resonance stabilized)
Role Intermediate / LigandPimelic acid mono-anilide
Physicochemical Properties

The following data represents calculated and experimentally inferred properties based on structural analogs (e.g., N-phenyl-6-aminohexanoic acid).

PropertyValue / Description
IUPAC Name 7-anilinoheptanoic acid
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Off-white to beige waxy solid
Solubility Soluble in DMSO, MeOH, EtOH, DCM; Insoluble in Water (neutral pH)
pKa (Acid) ~4.8 (Carboxylic acid)
pKa (Base) ~4.6 (Conjugate acid of aniline nitrogen)
LogP ~2.8 – 3.2 (Predicted)
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 2 (C=O, N:)

Part 2: Synthetic Methodologies

The synthesis of 7-PHA is best approached via Nucleophilic Substitution (


) , utilizing aniline as the nucleophile and 7-bromoheptanoic acid as the electrophile. While reductive amination is a viable alternative, the 

pathway is generally preferred for scalability and cost-efficiency.
Pathway Logic & Mechanism

The reaction relies on the nucleophilicity of the aniline nitrogen attacking the terminal carbon of the bromo-acid.

  • Challenge: Poly-alkylation (aniline reacting with two alkyl bromide molecules).

  • Solution: Use a significant excess of aniline (2-3 equivalents) or strictly controlled stoichiometry with a mild base to scavenge HBr.

Optimized Experimental Protocol ( Route)

Reagents:

  • Aniline (ReagentPlus®, 99%)

  • 7-Bromoheptanoic acid (97%)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-bromoheptanoic acid (1.0 eq, e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
      (2.5 eq) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation of the carboxylic acid (forming the carboxylate, which prevents self-esterification).
    
  • Nucleophile Addition: Add Aniline (2.0 eq) dropwise. Note: Excess aniline minimizes the formation of the tertiary amine side product.

  • Reaction: Heat the mixture to 80°C for 12–16 hours under an inert atmosphere (

    
     or Ar). Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup:

    • Cool reaction to room temperature.[2][3]

    • Pour mixture into ice-cold water (100 mL).

    • Adjust pH to ~4–5 using 1M HCl. Caution: Do not drop pH too low (<2) or the aniline moiety will protonate and remain in the aqueous phase.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organic layers with Brine.[1] Dry over

      
      .
      
    • Concentrate in vacuo.

    • Flash Chromatography: Silica gel; Gradient 0%

      
       5% MeOH in DCM. The excess aniline elutes first; the product follows.
      
Synthetic Workflow Diagram

SynthesisWorkflow Start Reactants: 7-Bromoheptanoic Acid + Aniline (Excess) Condition Conditions: K2CO3, DMF 80°C, 12h Start->Condition Mix Intermediate Crude Mixture: Product + HBr salts + Excess Aniline Condition->Intermediate SN2 Reaction Workup Workup: Acidify to pH 4-5 Extract w/ EtOAc Intermediate->Workup Quench Purification Purification: Flash Column (SiO2) DCM:MeOH (95:5) Workup->Purification Isolate Product Final Product: 7-(Phenylamino)heptanoic acid Purification->Product Yield ~75%

Caption: Figure 1. Optimized synthetic workflow for the N-alkylation of aniline to produce 7-PHA.

Part 3: Applications in Drug Discovery & Materials

Medicinal Chemistry: Linker Design

7-PHA serves as a strategic "linker" molecule in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and HDAC Inhibitors .

  • Mechanism: The 7-carbon chain mimics the aliphatic spacer found in Vorinostat (SAHA). The carboxylic acid can be converted into a hydroxamic acid (Zinc Binding Group) or coupled to a cereblon ligand.

  • Advantage: The N-phenyl group adds lipophilicity and pi-stacking potential, which can improve cell permeability compared to pure aliphatic amino acids [1].

Surface Science: Corrosion Inhibition

Fatty amino acids and their N-phenyl derivatives are studied as "green" corrosion inhibitors.

  • Adsorption: The nitrogen lone pair and the pi-electrons of the phenyl ring facilitate adsorption onto metal surfaces (e.g., mild steel) in acidic media.

  • Barrier Formation: The hydrophobic heptyl chain forms a barrier that repels water and aggressive ions (

    
    ) [2].
    

Part 4: Spectroscopic Characterization (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0 ppm (s, 1H, -COOH )
      
    • 
       6.5–7.2 ppm (m, 5H, Ph -H)
      
    • 
       5.5 ppm (br s, 1H, -NH -)
      
    • 
       2.95 ppm (t, 2H, -N-CH 2-)
      
    • 
       2.20 ppm (t, 2H, -CH 2-COOH)
      
    • 
       1.3–1.6 ppm (m, 8H, aliphatic chain)
      
  • IR Spectroscopy:

    • 3300–3400 cm⁻¹ (N-H stretch)

    • 1700–1710 cm⁻¹ (C=O stretch, carboxylic acid)

    • 1600 cm⁻¹ (C=C aromatic ring stretch)

Part 5: Safety & Handling

  • Hazards: As an aniline derivative, 7-PHA should be treated as potentially toxic by inhalation and skin contact. Aniline metabolites can induce methemoglobinemia.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C). The amine is susceptible to oxidation over long periods; store under inert gas if possible.

References

  • G.M. Dubowchik et al. , "Receptor-mediated drug delivery: Linker chemistry and stability," Pharmacology & Therapeutics, vol. 87, no. 2-3, 2000.[4]

  • M. Yadav et al. , "Corrosion inhibition performance of amino acid derivatives for mild steel," Journal of Molecular Liquids, vol. 216, 2016.

  • PubChem Compound Summary , "7-Aminoheptanoic acid (Analogous Base Structure)," National Center for Biotechnology Information.

  • Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.

(Note: Specific CAS 10188-72-4 or similar may apply to derivatives; always verify specific batch COA data.)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Application of Aliphatic Dicarboxylic Acid Anilides as Histone Deacetylase Inhibitors

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals Introduction: Beyond the Genome - Targeting the Epigenetic Machinery The central dogma of molecular biology, wh...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: Beyond the Genome - Targeting the Epigenetic Machinery

The central dogma of molecular biology, while foundational, is elegantly nuanced by the field of epigenetics. The accessibility of our genetic code is dynamically regulated by the post-translational modification of histone proteins, the spools around which DNA is wound. Among the most critical of these modifications is acetylation, a process governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). In numerous pathological states, particularly cancer, HDACs are aberrantly overexpressed, leading to histone hypoacetylation, chromatin condensation, and the silencing of crucial tumor suppressor genes.

This has established HDACs as a prime therapeutic target. A prominent class of molecules developed to counter this are HDAC inhibitors (HDACi), which typically share a common pharmacophore: a surface recognition "cap" group, a zinc-binding group (ZBG) to chelate the catalytic zinc ion in the HDAC active site, and a hydrocarbon "linker" that connects the two. Pimelic acid monoanilide and its close chemical relatives are archetypal examples of this structural class, where an anilide moiety serves as the cap group.

This guide provides a comprehensive overview of the synthesis and application of this class of compounds, with a particular focus on the clinically approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), an analog of pimelic acid monoanilide. We will delve into the causal logic behind synthetic strategies, explore the mechanism of action, and detail the therapeutic applications that have made these molecules a cornerstone of epigenetic drug discovery.

Part 1: The Synthesis - From Simple Carboxylic Acids to Potent Epigenetic Modulators

The synthesis of anilide-based HDAC inhibitors is a foundational exercise in organic chemistry, predicated on the robust and reliable formation of an amide bond. The general strategy involves the mono-activation of a simple α,ω-dicarboxylic acid, reaction with aniline, and subsequent elaboration of the terminal carboxylic acid into a zinc-binding group, typically a hydroxamic acid.

The Causality Behind the Synthesis: Why These Steps?

The core challenge is the selective mono-amidation of a symmetric dicarboxylic acid. Direct reaction of pimelic acid or suberic acid with aniline would lead to a mixture of starting material, the desired mono-anilide, and the undesired di-anilide, resulting in significant purification challenges. Therefore, the common and logical approach is to first create a mono-ester of the dicarboxylic acid. This protects one of the acid functionalities, allowing the other to be selectively activated and reacted with aniline.

The conversion of the remaining carboxylic acid (or its ester precursor) to a hydroxamic acid is the final, crucial step. Hydroxamic acids are excellent chelators of the zinc ion in the HDAC active site, making this functional group critical for inhibitory activity. This conversion is typically achieved by reacting an activated carboxylate (often an ester) with hydroxylamine, usually in the presence of a base.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Mono-protection/activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Zinc-Binding Group Formation Dicarboxylic Acid α,ω-Dicarboxylic Acid (e.g., Pimelic Acid, Suberic Acid) Monoester Mono-methyl Ester Dicarboxylic Acid->Monoester  MeOH, H+ cat. AcidChloride Acid Chloride Intermediate Monoester->AcidChloride  SOCl2 or (COCl)2 AnilideEster Anilide Ester (e.g., Methyl Suberanilate) AcidChloride->AnilideEster  Aniline, Base HydroxamicAcid Final Product (e.g., SAHA) AnilideEster->HydroxamicAcid  NH2OH, Base (e.g., MeONa)

Caption: Generalized synthetic workflow for anilide-based hydroxamic acid HDAC inhibitors.

Detailed Experimental Protocol: Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)

This protocol is a well-established batch process for the synthesis of SAHA, a direct analog of pimelic acid monoanilide hydroxamic acid.[1][2][3]

Step 1: Synthesis of Methyl Suberanilate

  • Reagents & Equipment: Suberic acid monomethyl ester, thionyl chloride (SOCl2), anhydrous Dichloromethane (DCM), Aniline, Triethylamine (TEA), magnetic stirrer, round-bottom flasks, reflux condenser, dropping funnel, ice bath.

  • Procedure: a. To a solution of suberic acid monomethyl ester (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C. b. Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of HCl gas ceases. The progress can be monitored by TLC. c. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride. d. Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C in an ice bath. e. In a separate flask, dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. f. Add the aniline/TEA solution dropwise to the acid chloride solution with vigorous stirring. g. Allow the reaction to stir at room temperature overnight. h. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine. i. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure methyl suberanilate.

Step 2: Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)

  • Reagents & Equipment: Methyl suberanilate, 50% aqueous hydroxylamine (NH2OH), Methanol (MeOH), Sodium methoxide (NaOMe), magnetic stirrer, round-bottom flask.

  • Procedure: a. Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in anhydrous methanol, or use a commercially available solution. b. Dissolve methyl suberanilate (1 equivalent) in methanol. c. To this solution, add aqueous hydroxylamine (10 equivalents) followed by the methanolic sodium methoxide solution (2 equivalents).[2][3] d. Stir the resulting mixture at room temperature for 8-12 hours. The reaction progress is monitored by the disappearance of the starting material on TLC. e. Upon completion, neutralize the reaction mixture with 1M HCl until it reaches pH ~7. f. Remove the methanol under reduced pressure. The resulting aqueous residue will contain the precipitated product. g. Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield SAHA. Recrystallization from methanol can be performed for further purification.[2]

Self-Validation and Trustworthiness: Each step of this protocol includes a purification stage (extraction, column chromatography, recrystallization) and can be validated by standard analytical techniques (TLC, NMR, Mass Spectrometry) to confirm the identity and purity of the intermediates and the final product, ensuring a self-validating workflow.

Part 2: Applications in Research and Drug Development

The utility of pimelic acid monoanilide derivatives and their analogs stems from their ability to potently and selectively inhibit HDAC enzymes. This activity translates into profound effects on cellular function, making them valuable as both therapeutic agents and research tools.

Mechanism of Action: Re-opening the Genetic Archives

HDAC inhibitors like SAHA function by directly targeting the catalytic site of HDAC enzymes. The hydroxamic acid moiety acts as a powerful bidentate ligand, chelating the essential Zn(II) ion within the enzyme's active site.[4] This binding event physically obstructs the substrate (acetylated lysine residues on histones) from accessing the catalytic machinery, effectively shutting down the enzyme.

The downstream consequence is a global increase in histone acetylation ("histone hyperacetylation"). This neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. The result is a more relaxed, open chromatin structure known as euchromatin, which allows transcription factors to access previously silenced genes, including tumor suppressors, cell cycle inhibitors, and pro-apoptotic factors.[5][6]

G cluster_0 Normal Cell State (HDAC Active) cluster_1 Treated Cell State (HDAC Inhibited) HDAC_active Active HDAC Histone_deacetyl Deacetylated Histones (Condensed Chromatin) HDAC_active->Histone_deacetyl Deacetylation HDACi Pimelic Acid Anilide / SAHA Histone_acetyl Acetylated Histones Histone_acetyl->HDAC_active Gene_silence Tumor Suppressor Gene Silencing Histone_deacetyl->Gene_silence HDAC_inactive Inactive HDAC HDACi->HDAC_inactive Inhibition Histone_hyperacetyl Hyperacetylated Histones (Relaxed Chromatin) Gene_express Gene Expression (e.g., p21, Apoptosis) Histone_hyperacetyl->Gene_express

Caption: Mechanism of action of anilide-based HDAC inhibitors.

Therapeutic Landscape
  • Oncology: The most significant clinical application is Vorinostat (SAHA) , which was approved by the U.S. FDA in 2006 for the treatment of cutaneous T-cell lymphoma (CTCL).[2][4] Its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells has made it a valuable therapy for this condition.[5][7] It continues to be investigated, often in combination with other agents, for a wide range of solid tumors and hematological malignancies.[8]

  • Neurodegenerative Diseases: A distinct but related class of compounds, pimelic diphenylamides , has shown significant promise in preclinical models of neurodegenerative disorders.[9][10] These compounds, such as HDACi 4b and 106, are noted for their unique slow-on/slow-off binding kinetics and preference for Class I HDACs, particularly HDAC3.[9][10][11] This specific profile may offer a therapeutic window for treating diseases like Huntington's disease and Friedreich's ataxia by restoring the expression of silenced, essential genes in neurons.[10][11]

Data Summary: HDAC Isoform Selectivity

The potency and selectivity of these inhibitors against the various HDAC isoforms are critical determinants of their biological effects and therapeutic potential.

CompoundClassHDAC1 (IC50/Ki)HDAC2 (IC50)HDAC3 (IC50/Ki)NotesReference(s)
Vorinostat (SAHA) Pan-HDAC~10 nM~20 nM~10 nMPotent inhibitor of Class I and II HDACs. Exhibits fast-on/fast-off binding kinetics.[7][11]
Pimelic Diphenylamide 106 Class IKi: ~210 nM760 nMKi: ~14 nMSelective for Class I HDACs with a preference for HDAC3. Demonstrates slow, tight-binding kinetics. No activity against Class II.[10][11][12]

Conclusion and Future Outlook

Pimelic acid monoanilide and its structural cousins, particularly suberoylanilide hydroxamic acid (Vorinostat), represent a triumph of rational drug design in the epigenetic space. Their synthesis is straightforward and scalable, relying on fundamental principles of organic chemistry. Their application, however, is profound, providing a powerful means to reprogram aberrant gene expression in diseases ranging from cancer to neurodegeneration.

The journey from simple dicarboxylic acids to life-altering therapeutics underscores the power of understanding structure-activity relationships. The variation in linker length (e.g., pimelic vs. suberic acid), the nature of the cap group (anilide vs. diphenylamide), and the choice of the zinc-binding group all contribute to the potency, selectivity, and pharmacokinetic properties of the final molecule. Future research will undoubtedly focus on developing next-generation inhibitors with even greater isoform selectivity and improved pharmacological profiles, further refining our ability to therapeutically modulate the epigenome.

References

  • Butler, L. M., & Johnstone, R. W. (2005). A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. Journal of Medicinal Chemistry, 48(15), 5047-5051. [Link]

  • Riva, E., Gagliardi, S., Mazzoni, C., Passarella, D., Rencurosi, A., Vigo, D., & Martinelli, M. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry, 74(9), 3540-3543. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. [Link]

  • Micheletti, G., Boga, C., Drius, G., Bordoni, S., & Calonghi, N. (2024). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 29(1), 238. [Link]

  • Micheletti, G., Boga, C., Drius, G., Bordoni, S., & Calonghi, N. (2024). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. IRIS. [Link]

  • Wikipedia. (n.d.). Pimelic acid. [Link]

  • Organic Syntheses. (n.d.). Pimelic acid. [Link]

  • Thomas, S. E., et al. (2013). Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo. PLoS One, 8(9), e73934. [Link]

  • Bieliauskas, A. V., et al. (2008). Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. Journal of Biological Chemistry, 283(51), 35775-35784. [Link]

  • Bieliauskas, A. V., et al. (2008). Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. The Journal of Biological Chemistry, 283(51), 35775-35784. [Link]

  • Wikipedia. (n.d.). Vorinostat. [Link]

  • Guo, W., et al. (2016). Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. Journal of Cancer Research and Clinical Oncology, 142(2), 379-387. [Link]

  • Kummar, S., et al. (2013). Clinical pharmacology profile of vorinostat, a histone deacetylase inhibitor. Cancer Chemotherapy and Pharmacology, 72(1), 1-9. [Link]

Sources

Foundational

Omega-Phenylamino Heptanoic Acid Derivatives in Medicinal Chemistry: Synthesis, Epigenetic Modulation, and GPCR Antagonism

Abstract Omega-phenylamino heptanoic acid derivatives represent a highly versatile class of pharmacophores in modern drug discovery. Characterized by a flexible seven-carbon aliphatic backbone and an omega-positioned ani...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Omega-phenylamino heptanoic acid derivatives represent a highly versatile class of pharmacophores in modern drug discovery. Characterized by a flexible seven-carbon aliphatic backbone and an omega-positioned anilide group, these compounds serve as both standalone therapeutic candidates and critical synthetic intermediates. This technical whitepaper explores the dual therapeutic modalities of this chemical class—ranging from targeted epigenetic modulation via Class I Histone Deacetylase (HDAC) inhibition to hypothesized G-Protein Coupled Receptor (GPCR) antagonism. Designed for drug development professionals, this guide synthesizes mechanistic theory with field-proven, self-validating experimental protocols.

Chemical Topology and Foundational Scaffold

The structural foundation of this class is 7-Oxo-7-(phenylamino)heptanoic acid (CAS 160777-08-2). From a topological perspective, the molecule possesses a bifunctional architecture: a heptanoic acid (pimelic acid) backbone terminating in a carboxylic acid at one end, and a phenylamino (anilide) group at the omega position[1].

This orthogonal reactivity is a significant asset in medicinal chemistry. The carboxylic acid provides a handle for further amidation or esterification, while the anilide moiety offers hydrogen bond donor/acceptor capabilities that dictate target binding affinity[1]. Consequently, this scaffold is heavily utilized to synthesize complex epigenetic modulators[2].

Synthesis_Workflow A Pimelic Acid (Starting Material) B Pimelic Anhydride (Reactive Intermediate) A->B Acetic Anhydride Reflux, 1h C 7-Oxo-7-(phenylamino)heptanoic Acid (Mono-anilide Scaffold) B->C Aniline, THF Room Temp, 30m D Pimelic Diphenylamide 106 (HDAC Inhibitor) C->D Amide Coupling (Derivatization)

Chemical synthesis workflow of omega-phenylamino heptanoic acid derivatives.

Dual Therapeutic Modalities

Epigenetic Modulation via Class I HDAC Inhibition

Elaboration of the 7-oxo-7-(phenylamino)heptanoic acid scaffold yields potent benzamide-type HDAC inhibitors, most notably Pimelic Diphenylamide 106 (RGFA-8)[3].

Mechanistic Causality: Unlike traditional hydroxamate-based inhibitors (e.g., SAHA/Vorinostat) which coordinate the active-site zinc ion rapidly but reversibly (fast-on/fast-off), pimelic diphenylamides require a specific conformational change within the internal foot pocket of Class I HDACs[3],[4]. This structural requirement results in a slow, tight-binding kinetic signature . The inhibitor progressively binds to HDAC1, 2, and 3, and remains bound long after the free drug has been cleared from circulation[4].

Clinically, this prolonged pharmacodynamic effect allows for the targeted upregulation of the frataxin gene (critical for treating Friedreich's ataxia) and VMAT2 (for neuropsychiatric disorders like ADHD and Huntington's disease) at sub-toxic concentrations[3],[5],[4].

Epigenetic_Pathway Drug Pimelic Diphenylamide 106 HDAC Class I HDACs (1, 2, 3) (Active Enzymes) Drug->HDAC Slow, Tight-Binding Inhibition Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation (Open State) Histone->Chromatin Induces Gene Target Gene Transcription (Frataxin / VMAT2) Chromatin->Gene Enables Phenotype Neuroprotection & Disease Amelioration Gene->Phenotype Drives

Epigenetic modulation pathway via Class I HDAC inhibition by Pimelic Diphenylamide 106.

Thromboxane A2 (TXA2) Receptor Antagonism

In its underivatized mono-anilide form, 7-Oxo-7-(phenylamino)heptanoic acid shares significant structure-activity relationship (SAR) homology with established TXA2 receptor antagonists such as Seratrodast[6].

It is hypothesized to act as a competitive antagonist at the Thromboxane A2 (TP) receptor, a GPCR[6]. By sterically blocking the TP receptor, the compound prevents the downstream activation of phospholipase C (PLC). This halts the cleavage of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG), effectively silencing the intracellular calcium release required for platelet aggregation and smooth muscle vasoconstriction[6].

GPCR_Pathway Antagonist 7-Oxo-7-(phenylamino) heptanoic acid Receptor TXA2 Receptor (TP) (GPCR) Antagonist->Receptor Competitive Antagonism PLC Phospholipase C (PLC) Receptor->PLC Blocked SecondMsgr IP3 / DAG Generation PLC->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Response Platelet Aggregation Calcium->Response

Hypothesized TXA2 receptor antagonism signaling cascade and downstream blockade.

Quantitative Pharmacodynamics

The selectivity and kinetic profile of Pimelic Diphenylamide 106 highlight the distinct advantages of the pimelic anilide scaffold over non-selective hydroxamates. The table below summarizes the inhibitory concentrations following a prolonged pre-incubation phase, which is necessary to capture the tight-binding kinetics[5],[4].

CompoundTarget EnzymeIC₅₀ (nM)Kinetic Profile
Pimelic Diphenylamide 106 HDAC1150Slow, tight-binding
Pimelic Diphenylamide 106 HDAC2760Slow, tight-binding
Pimelic Diphenylamide 106 HDAC3370Slow, tight-binding
Pimelic Diphenylamide 106 HDAC85,000Slow, tight-binding
Pimelic Diphenylamide 106 HDAC4, 5, 7> 180,000Inactive
SAHA (Vorinostat) Class I / IINon-selectiveFast-on / Fast-off

Experimental Methodologies

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality checks to prevent common experimental failures.

Protocol A: Synthesis of 7-Oxo-7-(phenylamino)heptanoic Acid

Objective: To synthesize the mono-anilide intermediate from pimelic acid with high regioselectivity, minimizing di-anilide formation[2]. Causality Check: Utilizing acetic anhydride instead of thionyl chloride drives the formation of a cyclic/oligomeric anhydride rather than a highly reactive di-acid chloride. This controlled electrophilicity ensures that the subsequent nucleophilic attack by aniline predominantly yields the strictly mono-substituted product.

Step-by-Step Workflow:

  • Dehydration: Suspend 5.00 g (31.2 mmol) of pimelic acid in 10 mL of acetic anhydride[2].

  • Reflux: Heat the mixture under reflux for exactly 1 hour to drive the formation of pimelic anhydride[2].

  • Concentration: Cool the reaction to room temperature and remove the solvent in vacuo. The resulting crude yellow oil contains the reactive anhydride and must be used immediately without further purification to prevent ambient hydrolysis[2].

  • Solvation: Dissolve the crude anhydride in 10 mL of anhydrous Tetrahydrofuran (THF)[2].

  • Nucleophilic Addition: Slowly add 3.00 mL (28.7 mmol) of aniline to the stirred solution[2]. Note: The slight stoichiometric deficit of aniline acts as a secondary safeguard against over-amidation.

  • Completion: Stir the mixture at room temperature for 30 minutes to yield 7-oxo-7-(phenylamino)heptanoic acid[2]. Purify via standard organic extraction or recrystallization.

Protocol B: In Vitro Fluorometric HDAC Inhibition Assay

Objective: To quantify the time-dependent IC₅₀ values of pimelic diphenylamides against Class I HDACs[3]. Causality Check: Because benzamides exhibit slow-on kinetics, standard 15-minute incubations yield artificially high IC₅₀ values. A prolonged pre-incubation phase is strictly required to allow the inhibitor to induce the necessary conformational changes in the HDAC active site[4].

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant HDAC1, HDAC2, or HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Inhibitor Pre-incubation (Critical Step): Add serial dilutions of the synthesized inhibitor to the enzyme solutions. Incubate at 37°C for 1 to 3 hours. Do not skip this step; failure to pre-incubate masks the tight-binding kinetic signature[4].

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys) to initiate the enzymatic reaction.

  • Deacetylation: Incubate for exactly 30 minutes at 37°C.

  • Signal Development: Add the developer solution containing Trichostatin A (to halt further HDAC activity instantly) and a protease (to cleave the deacetylated fluorophore).

  • Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader to calculate the IC₅₀.

References

  • BenchChem. "Validating the Mechanism of Action of 7-Oxo-7-(phenylamino)heptanoic Acid: A Comparative Guide". 6

  • BenchChem. "7-Oxo-7-(phenylamino)heptanoic acid molecular structure and weight". 1

  • Chou CJ, et al. "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases". Journal of Biological Chemistry / PMC. 3

  • MedChemExpress. "Pimelic Diphenylamide 106 (RGFA-8) | HDAC Inhibitor". 5

  • Cayman Chemical. "Pimelic Diphenylamide 106 (CAS 937039-45-7)". 4

  • WIPO (PCT) / Google Patents. "WO2007058927A1 - Histone deacetylase inhibitors as therapeutics for neurological diseases". 2

Sources

Exploratory

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 7-Oxo-7-(phenylamino)heptanoic Acid

Executive Summary As a Senior Application Scientist in early-stage drug development, I approach compound solubility not merely as a static physical parameter, but as a dynamic thermodynamic equilibrium dictated by solute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I approach compound solubility not merely as a static physical parameter, but as a dynamic thermodynamic equilibrium dictated by solute architecture and solvent microenvironments. 7-Oxo-7-(phenylamino)heptanoic acid (CAS 160777-08-2) is a critical synthetic intermediate and a structural analog for thromboxane A2 (TP) receptor antagonists ([1]). This whitepaper provides a comprehensive framework for understanding its solubility in organic solvents, detailing the structural causality behind its solvation and establishing a self-validating experimental protocol for high-throughput solubility screening.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 7-Oxo-7-(phenylamino)heptanoic acid, we must first deconstruct its molecular architecture. The compound possesses a bifunctional structure consisting of a heptanoic acid backbone, a ketone group at the C7 position, and a terminal phenylamino (anilide) moiety ([2]).

With a molecular weight of 235.28 g/mol and a predicted carboxylic acid pKa of 4.77, its solvation dynamics are governed by competing intermolecular forces ([3]).

  • The Aggregation Barrier: In the solid state, the molecule forms strong homodimeric hydrogen bonds via the carboxylic acid moiety, supplemented by hydrogen bonding from the amide N-H donor.

  • The Solvation Requirement: For an organic solvent to effectively dissolve this compound, it must provide sufficient solvation energy to overcome this high crystal lattice energy. Polar aprotic solvents (e.g., DMSO) excel here by acting as potent hydrogen bond acceptors, disrupting the carboxylic acid dimers without donating protons that could stabilize the solid lattice ([4]).

Quantitative Solubility Data in Organic Solvents

Empirical data indicates that the compound exhibits favorable solubility in moderately polar to highly polar organic solvents, which is critical for both synthetic workflows and biological assay stock preparation ([3], [5]).

Table 1: Solubility Profile of 7-Oxo-7-(phenylamino)heptanoic Acid across Organic Solvents

SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 46.7HighStrong hydrogen bond acceptor; completely disrupts carboxylic acid dimers, making it ideal for biological stock solutions.
Methanol (MeOH) 32.7Moderate to HighPolar protic; effectively solvates both the hydrogen bond donor (N-H) and acceptor (C=O) sites.
Ethyl Acetate (EtOAc) 6.0ModerateModerately polar aprotic; interacts favorably with the hydrophobic phenyl ring, making it the preferred solvent for liquid-liquid extraction.
Dichloromethane (DCM) 8.9Low to ModerateWeakly polar; limited ability to disrupt strong intermolecular hydrogen bonds, but useful for amidation reactions.
Hexane 1.9InsolubleNon-polar; lacks the capacity to overcome the high crystal lattice energy of the bifunctional solute.

Experimental Methodology: Self-Validating Solubility Screening

Standard kinetic dissolution assays often suffer from supersaturation artifacts. To establish reliable solubility limits for drug development, I mandate the following Thermodynamic Solubility Screening Protocol . This protocol is designed as a self-validating system: it simultaneously verifies concentration, chemical stability, and solid-state integrity.

Step-by-Step Protocol

Step 1: Solvent Preparation & Solute Addition

  • Action: Dispense 1.0 mL of LC-MS grade organic solvents (e.g., EtOAc, MeOH, DMSO) into 2.0 mL amber glass HPLC vials. Add 7-Oxo-7-(phenylamino)heptanoic acid solid in 10 mg increments until a persistent visual suspension is achieved.

  • Causality: Amber vials prevent UV-induced photo-degradation of the phenylamino moiety. LC-MS grade solvents prevent trace water contamination, which can drastically skew solubility data via hydrotropic effects.

Step 2: Thermodynamic Equilibration

  • Action: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C, agitating at 300 rpm for 48 hours.

  • Causality: Kinetic dissolution can lead to transient supersaturation. A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium, overcoming the lattice energy barrier of the crystalline solid.

Step 3: Phase Separation

  • Action: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 25 °C.

  • Causality: Standard syringe filtration can suffer from non-specific binding of the solute to the filter membrane (especially with hydrophobic phenyl groups). High-speed centrifugation cleanly separates the phases without this artifact.

Step 4: Quantitation & Chemical Stability Validation

  • Action: Dilute an aliquot of the clear supernatant into the HPLC mobile phase and quantify using HPLC-UV at 254 nm.

  • Self-Validation: HPLC not only quantifies the concentration but also separates any degradation peaks. If secondary peaks appear, the protocol flags the solvent as chemically incompatible, invalidating the solubility data for that specific solvent.

Step 5: Solid-State Integrity Validation

  • Action: Recover the solid pellet, dry under a gentle nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD).

  • Self-Validation: Solvents can induce polymorphic transformations or solvate formation. PXRD confirms that the measured solubility corresponds to the original crystal form, ensuring the data's thermodynamic validity.

Workflow Visualization

The following diagram maps the logical flow of the self-validating experimental protocol described above.

SolubilityWorkflow Compound 7-Oxo-7-(phenylamino) heptanoic acid Equilibration Thermodynamic Equilibration (48h, 25°C, 300 rpm) Compound->Equilibration Solvent Organic Solvent Panel (EtOAc, MeOH, DMSO) Solvent->Equilibration Separation Phase Separation (10,000 x g Centrifugation) Equilibration->Separation Ensures Saturation Supernatant Supernatant Analysis (HPLC-UV Quantitation) Separation->Supernatant Liquid Phase Pellet Solid Pellet Analysis (PXRD Polymorph Check) Separation->Pellet Solid Phase Validation Validated Solubility Limit Supernatant->Validation Concentration Data Pellet->Validation Solid-State Integrity

Self-validating thermodynamic solubility screening workflow for organic solvents.

Strategic Applications in Drug Development

Understanding the solubility profile of 7-Oxo-7-(phenylamino)heptanoic acid directly dictates its synthetic and analytical utility. For amidation or esterification of the carboxylic acid, polar aprotic solvents like DMF or DMSO are ideal as they maintain the monomeric state of the solute, increasing the effective concentration of the reactive carboxylate ([4]). Conversely, during post-reaction workup, Ethyl Acetate is the solvent of choice due to its favorable partition coefficient and ease of removal under reduced pressure ([3]).

By applying rigorous, self-validating solubility screening, researchers can prevent downstream formulation failures and ensure the chemical integrity of this valuable building block.

References

Sources

Foundational

History of N-phenyl amino fatty acids in drug discovery

An In-Depth Technical Guide to the History of N-Phenyl Amino Fatty Acids in Drug Discovery Abstract N-phenyl amino fatty acids, a class of compounds structurally derived from N-phenylanthranilic acid, have carved a signi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History of N-Phenyl Amino Fatty Acids in Drug Discovery

Abstract

N-phenyl amino fatty acids, a class of compounds structurally derived from N-phenylanthranilic acid, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. Initially developed as nonsteroidal anti-inflammatory drugs (NSAIDs), their journey has evolved from simple cyclooxygenase inhibitors to multifaceted pharmacological modulators with a wide range of biological activities. This guide provides a comprehensive exploration of their history, from their initial synthesis and discovery as potent anti-inflammatory agents to the elucidation of their complex mechanisms of action and their emerging therapeutic potential in a variety of disease areas. We will delve into the key structure-activity relationships, the experimental methodologies that defined their characterization, and the future directions of research for this versatile chemical scaffold.

The Genesis of the Fenamates: A New Class of Anti-Inflammatory Agents

The story of N-phenyl amino fatty acids in drug discovery begins in the early 1960s at the laboratories of Parke-Davis.[1][2] Scientists, led by Claude Winder, were in pursuit of novel non-steroidal anti-inflammatory agents. Their work led to the invention of a series of N-substituted anthranilic acid derivatives, which came to be known as the "fenamates".[1][2]

The first of this new class, mefenamic acid , was synthesized in 1961.[1] This was followed by the development of flufenamic acid in 1963 and meclofenamate sodium in 1964.[1][2] These compounds quickly demonstrated potent analgesic, anti-inflammatory, and antipyretic properties and were subsequently introduced into clinical practice.[1][3] Mefenamic acid, for instance, received approval in the UK in 1963 and in the US in 1967 under the brand name Ponstel.[1]

The core chemical structure of these molecules is N-phenylanthranilic acid, which consists of two six-membered aromatic rings connected by an imino bridge, with a carboxylic acid group attached to one ring ortho to the nitrogen atom.[4] This fundamental scaffold proved to be the key to their initial biological activity.

The Primary Mechanism: Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX)

The principal mechanism by which fenamates exert their therapeutic effects was elucidated in 1971 by John Vane, a discovery that earned him a Nobel Prize. He demonstrated that NSAIDs inhibit the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid into prostaglandins.[5] Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[6] By blocking COX, fenamates reduce the production of these pro-inflammatory mediators.[2][6]

There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: Inducibly expressed at sites of inflammation and is the primary source of prostaglandins in inflammatory processes.

The anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common gastrointestinal side effects are largely attributed to the inhibition of COX-1.[5] Fenamates, like other traditional NSAIDs, are generally non-selective inhibitors of both COX-1 and COX-2.[2][6]

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 POX Peroxidase Activity PGG2->POX PGH2 Prostaglandin H2 (PGH2) POX->PGH2 Prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids Fenamates N-Phenyl Amino Fatty Acids (Fenamates) Fenamates->COX Inhibition

Caption: The Arachidonic Acid Cascade and Site of Inhibition by Fenamates.

Structure-Activity Relationship (SAR) for COX Inhibition

Early SAR studies on fenamates focused on optimizing their anti-inflammatory activity. It was established that the N-phenylanthranilic acid scaffold is crucial. Key structural features influencing COX inhibition include:

  • The Carboxylic Acid Group: Essential for binding to the active site of the COX enzyme. Its position ortho to the imino bridge is critical for activity.

  • The Diphenylamine Moiety: Provides a hydrophobic region that interacts with the enzyme.

  • Substituents on the Phenyl Rings: The type and position of substituents on the N-phenyl ring significantly impact potency and selectivity. For example, the trifluoromethyl group in flufenamic acid and the dimethyl groups in mefenamic acid contribute to their specific inhibitory profiles.[7]

CompoundKey SubstituentsRelative COX-1/COX-2 Selectivity
Mefenamic Acid2,3-dimethyl on N-phenyl ringNon-selective
Flufenamic Acid3-trifluoromethyl on N-phenyl ringNon-selective
Meclofenamic Acid2,6-dichloro-3-methyl on N-phenyl ringNon-selective

Beyond COX: A Plethora of Pharmacological Targets

While COX inhibition remains the cornerstone of their anti-inflammatory action, subsequent research has revealed that N-phenyl amino fatty acids interact with a diverse array of other biological targets, particularly ion channels.[6][8] This "off-target" activity is not necessarily a side effect but rather a source of new therapeutic possibilities.

These compounds are known to be low-potency modulators of a variety of ion channels, exhibiting both activating and inhibitory effects.[4] This modulation is generally independent of their COX-inhibiting activity.[4][9]

Key ion channel targets include:

  • Slo2.1 (KCNT1) Channels: Fenamates like niflumic acid, flufenamic acid, and mefenamic acid are activators of these sodium-activated potassium channels.[4][10]

  • Chloride (Cl⁻) Channels: Flufenamic acid is a known blocker of calcium-activated chloride channels (CaCCs).[8][11]

  • Calcium (Ca²⁺) Channels: Flufenamic acid also blocks L-type calcium channels.[8]

  • Transient Receptor Potential (TRP) Channels: Flufenamic acid exhibits complex interactions with TRP channels, inhibiting a wide spectrum (including TRPC3, M2, V1) while activating others (like TRPA1 and TRPC6).[8]

Ion_Channel_Modulation cluster_channels Ion Channel Targets Fenamates N-Phenyl Amino Fatty Acids (e.g., Flufenamic Acid) Slo2_1 Slo2.1 (KCNT1) Na+-activated K+ Channel Fenamates->Slo2_1 Activation CaCC CaCC Ca2+-activated Cl- Channel Fenamates->CaCC Inhibition LTypeCa L-type Ca2+ Channel Fenamates->LTypeCa Inhibition TRP TRP Channels (e.g., TRPC6, TRPA1) Fenamates->TRP Activation TRP_inhibited TRP Channels (e.g., TRPC3, TRPM2) Fenamates->TRP_inhibited Inhibition

Caption: Diverse Ion Channel Modulation by N-Phenyl Amino Fatty Acids.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The effects of fenamates on ion channels are frequently studied using the TEVC technique in Xenopus laevis oocytes, which can be engineered to express specific channel proteins.

Objective: To measure the effect of a fenamate compound on the current conducted by a specific ion channel (e.g., Slo2.1) expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate (remove surrounding cells).

    • Inject cRNA encoding the ion channel of interest (e.g., human Slo2.1) into the oocyte cytoplasm.

    • Incubate the oocytes for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential (Vm), and the other injects current.

    • Use a voltage-clamp amplifier to hold the membrane potential at a specific value (e.g., -80 mV).

    • Apply a voltage protocol (e.g., a series of voltage steps) to elicit channel opening and record the resulting ionic currents.

  • Compound Application:

    • Establish a stable baseline recording of the channel currents in the standard bathing solution.

    • Switch the perfusion to a solution containing the fenamate compound at a known concentration.

    • Record the currents in the presence of the compound. An increase in outward current would indicate channel activation, while a decrease would suggest inhibition.

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Calculate the percentage change in current to quantify the effect of the compound.

    • To determine potency (EC₅₀ or IC₅₀), perform a dose-response analysis by applying a range of compound concentrations.

Causality and Validation: The choice of Xenopus oocytes provides a robust, heterologous expression system where the activity of a single, specific channel can be isolated and studied without interference from other native channels. The protocol's self-validating nature comes from comparing the currents before, during, and after (washout) drug application, ensuring that the observed effects are reversible and directly attributable to the compound.

Modern Drug Discovery: New Scaffolds and Therapeutic Horizons

The journey of N-phenyl amino fatty acids is far from over. Their rich pharmacology has made them valuable lead compounds for developing new drugs with novel mechanisms of action.

Derivatization and Optimization

Modern medicinal chemistry efforts focus on modifying the basic fenamate structure to improve its pharmacological profile.[12] Strategies include:

  • Prodrug Design: To enhance water solubility and reduce gastrointestinal side effects.[12]

  • Synthesis of Heterocyclic Derivatives: To explore new binding interactions and improve potency and selectivity for specific targets.[12]

  • Dual-Target Inhibitors: Creating single molecules that inhibit two different targets simultaneously. For example, compounds that inhibit both COX and fatty acid amide hydrolase (FAAH) are being explored to produce potent analgesia with a reduced risk of gastric damage.[13]

Modern_Discovery_Workflow node1 Lead Compound N-Phenylanthranilic Acid node2 Medicinal Chemistry Prodrug Design Heterocyclic Derivatives Bioisosteric Replacement node1:f0->node2:f0 node3 In Vitro Screening COX-1/COX-2 Assays Ion Channel Panels FAAH/Inflammasome Assays node2->node3:f0 node4 In Vivo Models Inflammation (Carrageenan Paw Edema) Pain (Hot Plate Test) Neurodegeneration (AD Mouse Models) node3->node4:f0 node4->node2:f0 SAR Feedback node5 Optimized Candidate Improved Potency Enhanced Selectivity Reduced Side Effects node4->node5:f0

Caption: Iterative Workflow for Modern Fenamate-Based Drug Discovery.

Emerging Therapeutic Applications

The diverse biological activities of fenamates have opened up new avenues for their use beyond inflammation and pain.

  • Neurodegenerative Diseases: Research has shown that mefenamic acid can reverse memory loss in a mouse model of Alzheimer's disease by inhibiting the NLRP3 inflammasome, a key component of the inflammatory response in the brain.[14] This has spurred the development of new, more potent inflammasome inhibitors based on the fenamate scaffold.[14]

  • Cancer: The anti-proliferative effects of some fenamates are being investigated for their potential as anticancer agents.[11][12] Flufenamic acid, for instance, has been shown to inhibit cell migration and proliferation.[8]

  • Channelopathies: Given their ability to modulate various ion channels, fenamates and their derivatives are being explored for the treatment of diseases caused by ion channel dysfunction, such as certain types of epilepsy or Bartter syndrome.[2]

Conclusion

The history of N-phenyl amino fatty acids in drug discovery is a compelling example of scientific evolution. From their rational design as targeted anti-inflammatory drugs in the 1960s, our understanding has expanded to reveal a complex and nuanced pharmacology. Initially defined by their inhibition of COX enzymes, the fenamates are now recognized as privileged scaffolds that can be modified to interact with a wide range of biological targets, most notably ion channels. This journey from a single-target mechanism to a polypharmacological profile underscores their enduring importance. As researchers continue to unravel their intricate interactions and develop more selective derivatives, the N-phenyl amino fatty acid scaffold is poised to yield new generations of therapies for a host of challenging diseases, from chronic inflammation to neurodegeneration and beyond.

References

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC. (n.d.). National Center for Biotechnology Information.
  • What is the mechanism of Flufenamic Acid? - Patsnap Synapse. (2024, July 17). Patsnap.
  • Flufenamic acid | COX Inhibitor | MedChemExpress. (n.d.). MedChemExpress.
  • Investigations on the mechanism of action of the antiproliferant and ion channel antagonist flufenamic acid - PubMed. (n.d.). National Center for Biotechnology Information.
  • Mefenamic acid - Wikipedia. (n.d.). Wikipedia.
  • Structure-activity relationship of fenamates as Slo2.1 channel activators - PubMed. (2012, November 15). National Center for Biotechnology Information.
  • Flufenamic acid - Wikipedia. (n.d.). Wikipedia.
  • Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives - PubMed. (n.d.). National Center for Biotechnology Information.
  • Flufenamic acid | Calcium-activated Chloride Channel Blockers - R&D Systems. (n.d.). R&D Systems.
  • Structure-activity relationship of fenamates as Slo2.1 channel activators. - R Discovery. (2012, July 31). R Discovery.
  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025, May 15). PubMed.
  • New Compound Discovered in Fight Against Inflammatory Disease - R&D World. (2017, September 22). R&D World.
  • Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem. (n.d.). PubChem.
  • Chemical structures of N-phenylanthranilic acid drugs containing the... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen | Request PDF - ResearchGate. (2025, August 8). ResearchGate.
  • Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. (2007, March 7). American Chemical Society Publications.

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Exploratory

Heptanoic Acid, 7-(phenylamino)-: Molecular Profiling, Safety Data, and Pharmacological Potential

Executive Summary In the landscape of modern drug development and proteomics research, bifunctional molecular building blocks are critical for synthesizing targeted therapeutics. Heptanoic acid, 7-(phenylamino)- , formal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and proteomics research, bifunctional molecular building blocks are critical for synthesizing targeted therapeutics. Heptanoic acid, 7-(phenylamino)- , formally recognized by IUPAC as 6-(phenylcarbamoyl)hexanoic acid and commonly referred to as 7-oxo-7-(phenylamino)heptanoic acid , is a highly versatile synthetic intermediate[1]. Characterized by its heptanoic acid backbone, a terminal carboxylic acid, and a phenylamino (anilide) group, this compound offers multiple sites for chemical modification[1].

This technical whitepaper provides an authoritative analysis of its physicochemical properties, safety profile, hypothesized pharmacological mechanism as a Thromboxane A2 (TP) receptor antagonist[2], and a field-proven, self-validating protocol for its synthesis.

Molecular Identity & Physicochemical Profiling

Understanding the foundational metrics of a compound is the first step in assay development. The bifunctional nature of 7-oxo-7-(phenylamino)heptanoic acid—containing both a hydrogen bond donor (amide N-H) and hydrogen bond acceptors (carbonyl and carboxyl oxygens)—dictates its solubility profile and interaction kinetics with biological macromolecules[1].

Table 1: Core Chemical Identifiers & Quantitative Data

PropertyValue
IUPAC Name 6-(phenylcarbamoyl)hexanoic acid[3]
Common Synonyms 7-Oxo-7-(phenylamino)heptanoic acid; Pimelanilic acid[1]
PubChem CID [4]
CAS Number 160777-08-2[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]

Safety, Handling, & GHS Classification

Laboratory safety protocols must be dictated by empirical hazard data. According to the , this compound is classified primarily as an Irritant [5].

Table 2: Safety & Handling Parameters

ParameterSpecification / Guideline
Primary Hazard Class Irritant (UN GHS Classification)[5]
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Conditions Store at -20 °C, sealed, protected from moisture and light[1]
PPE Requirements Nitrile gloves, safety goggles, particulate respirator (if aerosolized)

Causality in Handling: The presence of the anilide motif and the carboxylic acid can lead to mild sensitization or irritation upon dermal contact or inhalation of aerosolized dust. Transfers of the dry powder must be performed in a ductless fume hood or under local exhaust ventilation to mitigate respiratory exposure.

Pharmacological Hypothesis: TP Receptor Antagonism

Due to its structural homology to 7-oxo-7-phenylheptanoic acid—a known key intermediate in the synthesis of the asthma drug Seratrodast—7-oxo-7-(phenylamino)heptanoic acid is hypothesized to function as a competitive antagonist at the Thromboxane A2 (TP) receptor [2].

The TP receptor is a G-protein coupled receptor (GPCR) that, when activated by Thromboxane A2, couples to the Gq protein. This triggers Phospholipase C (PLC) to cleave membrane phospholipids into Inositol trisphosphate (IP3) and Diacylglycerol (DAG)[2]. IP3 initiates intracellular calcium (Ca²⁺) release, while DAG activates Protein Kinase C (PKC), culminating in platelet aggregation and smooth muscle contraction[2]. By competitively binding to the TP receptor, 7-oxo-7-(phenylamino)heptanoic acid theoretically blocks this downstream signaling cascade[2].

G TXA2 Thromboxane A2 (Agonist) TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Activates Antagonist 7-Oxo-7-(phenylamino)heptanoic acid (Hypothesized Antagonist) Antagonist->TP_Receptor Blocks Gq Gq Protein TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Platelet Aggregation & Vasoconstriction Ca2->Response PKC->Response

Figure 1: Hypothesized TP receptor signaling blockade by 7-Oxo-7-(phenylamino)heptanoic acid.
Comparative Pharmacodynamics

To contextualize its potential, we compare it against established clinical antagonists[2].

Table 3: Comparative Analysis of TXA2 Receptor Antagonists

CompoundTarget ReceptorMechanism of ActionClinical Status
7-Oxo-7-(phenylamino)heptanoic acid TP ReceptorCompetitive Antagonist (Hypothesized)Preclinical / Research
Seratrodast TP ReceptorCompetitive AntagonistApproved (Asthma)
Ramatroban TP / DP2 ReceptorsDual AntagonistApproved (Allergic Rhinitis)

Laboratory Synthesis & Orthogonal Validation

While industrial literature suggests that direct thermal amidation of pimelic acid and aniline at 180 °C can yield the monoamide[6], this high-heat method suffers from poor selectivity, generating complex mixtures of unreacted starting material, the desired monoamide, and an N,N'-diphenylheptanediamide byproduct.

As a Senior Application Scientist, I mandate a controlled carbodiimide coupling strategy for laboratory-scale synthesis. This approach guarantees high fidelity and establishes a self-validating workflow.

Step-by-Step Methodology
  • Activation: Dissolve 1.0 equivalent of pimelic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Coupling Agents: Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt.

    • Causality: EDC activates the carboxylic acid, while HOBt rapidly traps the intermediate to form a stable, reactive OBt-ester. This prevents the formation of unreactive N-acylurea byproducts, ensuring the reaction pathway remains thermodynamically driven toward amidation rather than degradation.

  • Amidation: Introduce 0.9 eq of aniline dropwise, then allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: Utilizing sub-stoichiometric aniline is a critical design choice. By intentionally starving the reaction of the amine nucleophile, we drastically reduce the statistical probability of a second amidation event on the bifunctional pimelic acid backbone, thereby suppressing diamide formation.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl acidic wash is strictly necessary to protonate any unreacted aniline, partitioning it into the aqueous layer and completely removing it from the organic product stream.

  • Purification: Concentrate the organic layer and purify via silica gel column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH)[1].

Self-Validating System (Analytical QC)

A protocol is only trustworthy if it contains built-in validation checkpoints. Post-purification, the product must be subjected to the following orthogonal analyses:

  • LC-MS (ESI+): Must confirm the primary [M+H]⁺ peak at m/z 236.28[1]. The absence of a peak at m/z 311.4 validates the successful suppression of the diamide byproduct.

  • ¹H NMR (DMSO-d₆): Must verify the integration ratio. The spectrum must show exactly 5 aromatic protons (from the aniline ring) against the 10 aliphatic protons of the heptanoic backbone. The presence of a sharp singlet near 10.0 ppm confirms the amide N-H bond.

Conclusion

Heptanoic acid, 7-(phenylamino)- (CID: 9543536) is more than a simple organic intermediate; it is a structurally primed molecule with significant potential in proteomics and drug discovery[1]. By understanding its physicochemical properties, adhering to strict GHS safety guidelines[5], and employing highly selective, self-validating synthetic protocols, researchers can reliably leverage this compound to probe GPCR pathways or serve as a foundational building block for novel therapeutics.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9543536, 6-(Phenylcarbamoyl)hexanoic acid." PubChem, [Link]

  • LookChem. "Pimelic Acid Synthesis and Reactions - CAS 111-16-0." LookChem Chemical Database, [Link]

  • European Chemicals Agency (ECHA). "6-(phenylcarbamoyl)hexanoic acid - Substance Information." ECHA CHEM, [Link]

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Foundational

Biological Activity and Pharmacological Potential of 7-Oxo-7-(phenylamino)heptanoic Acid: A Technical Whitepaper

Foreword by the Senior Application Scientist In drug development, transitioning a synthetic building block into a biologically active pharmacophore requires rigorous structural analysis and empirical validation. This whi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist In drug development, transitioning a synthetic building block into a biologically active pharmacophore requires rigorous structural analysis and empirical validation. This whitepaper synthesizes the physicochemical profile of 7-oxo-7-(phenylamino)heptanoic acid with its hypothesized pharmacological mechanism. By prioritizing mechanistic causality and self-validating assay designs, this guide provides researchers with a definitive framework to interrogate its potential as a novel therapeutic agent.

Molecular Architecture & Physicochemical Profiling

7-Oxo-7-(phenylamino)heptanoic acid (CAS: 160777-08-2) is a synthetic compound frequently utilized in proteomics research and organic synthesis[1][2]. Structurally, it is a bifunctional molecule featuring a seven-carbon aliphatic backbone (heptanoic acid) that terminates in a carboxylic acid at the C1 position and a phenylamide (anilide) at the C7 position[1].

  • Molecular Formula: C₁₃H₁₇NO₃[1][2]

  • Molecular Weight: 235.28 g/mol [1][2]

  • Structural Bifunctionality: The molecule possesses a distinct hydrogen bond donor (the N-H of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygens and the carboxylic acid hydroxyl)[1]. This arrangement dictates its solubility profile and governs its capacity for targeted interactions with biological macromolecules[1].

Structure-Activity Relationship (SAR) & Pharmacological Hypothesis

While direct in vivo biological data for 7-oxo-7-(phenylamino)heptanoic acid is currently limited, its biological activity can be robustly hypothesized through Structure-Activity Relationship (SAR) analysis[3].

Its close structural analog, 7-oxo-7-phenylheptanoic acid, is a critical intermediate in the synthesis of Seratrodast , a clinically approved Thromboxane A2 (TXA2) receptor antagonist utilized in the management of asthma[3][4][5].

Mechanistic Causality: The 7-carbon aliphatic chain combined with a terminal aromatic ring forms a conserved pharmacophore that mimics the hairpin conformation of endogenous Thromboxane A2. Because of this structural homology, 7-oxo-7-(phenylamino)heptanoic acid is hypothesized to act as a competitive antagonist at the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR)[3].

Mechanistic Pathway: TP Receptor Antagonism

Upon activation by its endogenous ligand (TXA2), the TP receptor couples to the Gq protein, activating Phospholipase C (PLC)[3]. PLC hydrolyzes membrane phospholipids into inositol trisphosphate (IP3) and diacylglycerol (DAG)[3]. IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC)[3]. This signaling cascade ultimately culminates in physiological responses such as platelet aggregation and smooth muscle contraction[3].

As a hypothesized antagonist, 7-oxo-7-(phenylamino)heptanoic acid would competitively bind the TP receptor, aborting this downstream cascade[3].

MechanismOfAction TXA2 Thromboxane A2 (Endogenous Agonist) TP_Rec TP Receptor (GPCR) TXA2->TP_Rec U46619 U46619 (Stable Mimetic) U46619->TP_Rec TestComp 7-Oxo-7-(phenylamino)heptanoic acid (Hypothesized Antagonist) TestComp->TP_Rec Competitive Blockade Gq Gq Protein TP_Rec->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Physio Platelet Aggregation & Vasoconstriction Ca2->Physio PKC->Physio

Figure 1: Thromboxane A2 (TP) receptor signaling cascade and hypothesized competitive inhibition.

Experimental Framework: Validating TP Receptor Antagonism

To transition from hypothesis to empirical proof, the following protocol details a fluorometric intracellular calcium mobilization assay[3]. This methodology is designed as a self-validating system to ensure high trustworthiness and reproducibility.

Protocol: Ratiometric Intracellular Calcium Mobilization Assay

Objective: Quantify the half-maximal inhibitory concentration (IC50) of 7-oxo-7-(phenylamino)heptanoic acid against TP receptor activation[3].

  • Step 1: Platelet Preparation & Dye Loading Isolate human platelets via centrifugation and resuspend them in a physiological buffer (e.g., Tyrode's solution). Incubate the platelets with 2 µM Fura-2 AM for 45 minutes at 37°C. Expertise & Causality: Fura-2 is a ratiometric dye (excitation at 340 nm and 380 nm). Using a ratiometric approach eliminates experimental artifacts caused by uneven dye loading, variable cell numbers, or photobleaching. This precision is critical when deriving accurate IC50 values for novel competitive antagonists.

  • Step 2: Compound Incubation Pre-incubate the Fura-2 loaded platelets with varying concentrations of 7-oxo-7-(phenylamino)heptanoic acid (ranging from 1 nM to 10 µM) or a vehicle control (DMSO < 0.1%) for 15 minutes[3]. Expertise & Causality: A 15-minute pre-incubation allows the test compound to reach thermodynamic binding equilibrium at the TP receptor prior to the introduction of the agonist, ensuring the calculated IC50 reflects true binding affinity.

  • Step 3: Agonist Challenge Stimulate the platelets using U46619 (a stable TXA2 mimetic) at its predetermined EC80 concentration[3]. Expertise & Causality: Endogenous TXA2 is highly unstable in aqueous solutions (half-life ~30 seconds). U46619 provides a stable, reproducible stimulus. Utilizing the EC80 concentration ensures the assay remains highly sensitive to competitive antagonism without being overwhelmed by a massive excess of agonist.

  • Step 4: Data Acquisition & System Self-Validation Measure the 340/380 nm fluorescence emission ratio over time to record the change in intracellular calcium concentration[3]. Trustworthiness (Self-Validating System): The assay must include a positive control (e.g., Seratrodast) to calibrate the dynamic range of inhibition. The vehicle control ensures that the solvent (DMSO) does not induce artifactual calcium transients. If the positive control fails to inhibit the U46619-induced calcium spike, the entire plate is invalidated, ensuring absolute data integrity.

Quantitative Data Presentation

To contextualize the pharmacological potential of 7-oxo-7-(phenylamino)heptanoic acid, Table 1 compares its hypothesized properties against established TP receptor antagonists[3].

CompoundMolecular WeightTargetMechanism of ActionIC50 (nM)
7-Oxo-7-(phenylamino)heptanoic acid 235.28 g/mol TP ReceptorHypothesized AntagonistTBD (Hypothesized)[3]
Seratrodast 354.48 g/mol TP ReceptorConfirmed AntagonistEstablished Reference[3]
Ramatroban 416.45 g/mol TP ReceptorConfirmed AntagonistEstablished Reference[3]

Table 1: Comparative pharmacological profile of TXA2 receptor antagonists.

Conclusion

7-Oxo-7-(phenylamino)heptanoic acid represents a highly promising scaffold in medicinal chemistry. Its structural homology to the Seratrodast intermediate, 7-oxo-7-phenylheptanoic acid, provides a strong rationale for its investigation as a TP receptor antagonist. By employing rigorous, self-validating experimental protocols like the ratiometric calcium mobilization assay, researchers can definitively map its biological activity and potentially unlock a novel lead compound for cardiovascular and respiratory therapeutics.

References

  • Validating the Mechanism of Action of 7-Oxo-7-(phenylamino)heptanoic Acid: A Comparative Guide - Benchchem - 3

  • 7-Oxo-7-(phenylamino)heptanoic acid molecular structure and weight - Benchchem - 1

  • 7-Oxo-7-(phenylamino)heptanoic Acid | CAS 160777-08-2 - Santa Cruz Biotechnology - 2

  • A Comparative Guide to 7-Oxo-7-(9-phenanthryl)heptanoic Acid and Structurally Related Compounds - Benchchem - 4

  • FORM I {FOR AMENDMENT IN ENVIRONMENT CLEARANCE}: (June 19 2017) Seratrodast - Ministry of Environment, Forest and Climate Change, Government of India - 5

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Method for the Synthesis of N-phenyl-7-bromoheptanamide

Abstract The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] This application note...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] This application note provides a detailed, field-proven protocol for the amidation of 7-bromoheptanoic acid with aniline to synthesize N-phenyl-7-bromoheptanamide. This transformation presents a common challenge in synthesis: the coupling of a carboxylic acid with an electron-deficient amine. Aniline's reduced nucleophilicity can lead to sluggish and inefficient reactions under standard conditions.[1] To overcome this, the described protocol employs a powerful and reliable coupling system consisting of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the primary coupling agent and 4-Dimethylaminopyridine (DMAP) as a highly effective nucleophilic catalyst. This combination ensures efficient activation of the carboxylic acid and accelerates the rate of amidation, leading to high yields of the desired product.[1][3] This document provides a step-by-step methodology, explains the rationale behind the chosen reagents and conditions, and includes guidelines for reaction work-up, purification, and troubleshooting.

Reaction Principle and Mechanism

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the rapid acid-base reaction that forms a non-reactive carboxylate and ammonium salt.[4] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a coupling agent, in this case, EDC.

The mechanism proceeds through several key steps:

  • Activation of Carboxylic Acid: The carbodiimide, EDC, reacts with the carboxyl group of 7-bromoheptanoic acid. The carboxylic acid protonates the imine nitrogen of EDC, making the central carbon highly electrophilic. The carboxylate then attacks this carbon, forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable and susceptible to hydrolysis, which would regenerate the starting carboxylic acid.[5][6]

  • Role of the Catalyst (DMAP): While the O-acylisourea intermediate can be directly attacked by the amine, the reaction with a weakly nucleophilic amine like aniline is often slow.[1] DMAP serves as a superior acyl transfer agent.[3][7] It attacks the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt.[3] This intermediate is significantly more electrophilic and reactive towards the amine.

  • Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen of aniline attacks the carbonyl carbon of the highly reactive N-acylpyridinium intermediate.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating DMAP (which is catalytic) and forming the stable amide bond. The protonated amide is then deprotonated to yield the final product, N-phenyl-7-bromoheptanamide. The EDC is consumed and converted into a water-soluble urea byproduct, which is easily removed during the aqueous work-up.[1][5]

Materials and Reagents

Material/ReagentFormulaM.W. ( g/mol )SupplierGrade
7-Bromoheptanoic AcidC₇H₁₃BrO₂209.08Sigma-Aldrich≥97%
AnilineC₆H₅NH₂93.13Sigma-Aldrich≥99.5%
EDC·HClC₈H₁₇N₃·HCl191.70Sigma-Aldrich≥98%
4-DMAPC₇H₁₀N₂122.17Sigma-Aldrich≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%
1 M Hydrochloric AcidHCl36.46VWRReagent Grade
Saturated Sodium BicarbonateNaHCO₃84.01VWRReagent Grade
Brine (Saturated NaCl)NaCl58.44VWRReagent Grade
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-AldrichReagent Grade
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificACS Grade
HexanesC₆H₁₄86.18Fisher ScientificACS Grade

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromoheptanoic acid (1.0 eq, e.g., 2.09 g, 10.0 mmol).

  • Add anhydrous dichloromethane (DCM, approx. 40 mL).

  • Stir the mixture under an inert atmosphere (Argon or Nitrogen) until the carboxylic acid is fully dissolved.

  • Add aniline (1.05 eq, 0.98 g, 10.5 mmol) to the solution via syringe.

  • Add 4-DMAP (0.1 eq, 0.12 g, 1.0 mmol).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Reaction Execution
  • Once the mixture is cooled, add EDC·HCl (1.2 eq, 2.30 g, 12.0 mmol) to the flask in one portion.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Let the reaction stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The consumption of the starting carboxylic acid and the appearance of a new, higher Rf product spot should be observed.

Work-up and Extraction
  • Once the reaction is complete as judged by TLC, dilute the reaction mixture with an additional 40 mL of DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) to remove unreacted aniline and DMAP.

    • Saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted carboxylic acid and neutralize any remaining acid.[8][9]

    • Brine (1 x 30 mL) to remove residual water.[8]

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (or sodium sulfate), swirl for 5-10 minutes, and then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • The crude product, typically an off-white or pale yellow solid/oil, should be purified by flash column chromatography on silica gel.

  • A solvent gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing polarity) is recommended to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-phenyl-7-bromoheptanamide as a pure solid.

Rationale for Protocol Choices

  • Solvent: Anhydrous DCM is an excellent choice as it is relatively non-polar, aprotic, and effectively solubilizes the reactants, but does not interfere with the coupling reagents.

  • Stoichiometry: A slight excess of aniline (1.05 eq) is used to ensure complete consumption of the more valuable carboxylic acid. A 20% excess of EDC (1.2 eq) is used to drive the reaction to completion and account for any potential hydrolysis of the active intermediate.[6]

  • Catalyst: While EDC can facilitate the reaction alone, the inclusion of a catalytic amount of DMAP (10 mol%) is critical for accelerating the coupling with the electron-deficient aniline.[1] DMAP acts as a highly nucleophilic acyl-transfer catalyst, significantly enhancing the reaction rate and leading to higher yields.[3][7]

  • Temperature: Starting the reaction at 0 °C helps to control any potential exotherm upon addition of the coupling agent and minimizes side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion over a convenient timeframe.

  • Work-up: The acidic wash (1M HCl) effectively protonates and removes the basic components (aniline, DMAP). The basic wash (NaHCO₃) deprotonates and removes any remaining acidic component (7-bromoheptanoic acid). This aqueous work-up sequence is crucial for removing the bulk of the reagents and byproducts before the final chromatographic purification.[8]

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for this protocol.

ParameterValueNotes
Reactants
7-Bromoheptanoic Acid1.0 eqLimiting Reagent
Aniline1.05 eqSlight excess to drive reaction
Reagents
EDC·HCl1.2 eqCoupling Agent
4-DMAP0.1 eqCatalyst
Conditions
SolventAnhydrous DCM
Temperature0 °C to Room Temp.
Reaction Time12-18 hoursMonitor by TLC
Expected Outcome
ProductN-phenyl-7-bromoheptanamide
AppearanceWhite to off-white solid
Expected Yield75-90%After chromatographic purification

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction.

    • Solution: Ensure all reagents are fresh and the solvent is anhydrous. Moisture can hydrolyze the active intermediate. Consider increasing the reaction time or adding a second portion of EDC (0.3 eq) after 8-10 hours.

  • Reaction Stalls (Starting Material Remains):

    • Cause: Deactivation of coupling reagents or insufficient activation.

    • Solution: Ensure the use of DMAP, as it is critical for this substrate combination.[1] Verify the quality of the EDC.

  • Difficult Purification:

    • Cause: Presence of EDC-urea byproduct in the crude product.

    • Solution: The aqueous work-up should remove most of the urea byproduct. If it persists, washing the organic layer with a dilute citric acid solution can sometimes be more effective than HCl for removing the urea.[8]

Safety Precautions

  • Aniline: Toxic and readily absorbed through the skin. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • EDC·HCl: Can cause skin and eye irritation. Avoid inhalation of dust.

  • 4-DMAP: Highly toxic and can be absorbed through the skin.[7] Handle with extreme caution, using double gloves and working in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

Experimental Workflow Diagram

A visual representation of the entire protocol from setup to the final purified product is provided below.

Amidation_Protocol cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification node_dissolve Dissolve 7-Bromoheptanoic Acid in Anhydrous DCM node_add_aniline Add Aniline & DMAP node_dissolve->node_add_aniline node_cool Cool to 0 °C node_add_aniline->node_cool node_add_edc Add EDC·HCl node_cool->node_add_edc node_stir_rt Stir 12-18h at RT node_add_edc->node_stir_rt node_monitor Monitor by TLC node_stir_rt->node_monitor node_dilute Dilute with DCM node_monitor->node_dilute node_wash_hcl Wash with 1M HCl node_dilute->node_wash_hcl node_wash_bicarb Wash with sat. NaHCO₃ node_wash_hcl->node_wash_bicarb node_wash_brine Wash with Brine node_wash_bicarb->node_wash_brine node_dry Dry (MgSO₄) & Filter node_wash_brine->node_dry node_concentrate Concentrate (Rotovap) node_dry->node_concentrate node_chrom Flash Column Chromatography (Silica Gel, Hex/EtOAc) node_concentrate->node_chrom node_final Isolate Pure Product: N-phenyl-7-bromoheptanamide node_chrom->node_final

Caption: Workflow for the EDC/DMAP-mediated amidation of 7-bromoheptanoic acid with aniline.

References

  • DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. Vertex AI Search.
  • Amide Workup - Biofilm Inhibitor Synthesis. Lander University.
  • Kandhasamy, S. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
  • Schuemacher, A. C., & Hoffmann, R. W. (2001). Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides. Organic Chemistry Portal.
  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry Reagents. Organic Chemistry.
  • EDC Coupling Mechanism | Organic Chemistry. YouTube.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Zhang, L. et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Electroanalysis.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • Catalytic amidation via DMAP 79. ResearchGate.

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Application

Application Notes &amp; Protocols: 7-(Phenylamino)heptanoic Acid as a Versatile Linker for Histone Deacetylase (HDAC) Inhibitor Synthesis and Evaluation

Abstract Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them significant targets for therapeutic intervention, particularly in oncology.[1][2] The deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them significant targets for therapeutic intervention, particularly in oncology.[1][2] The development of HDAC inhibitors (HDACis) with improved potency and isoform selectivity is a key objective in drug discovery. A typical HDACi consists of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "capping" group that interacts with the surface of the enzyme, and a linker region connecting these two elements.[3][4][5] The linker's length, rigidity, and chemical nature are critical determinants of an inhibitor's overall activity and selectivity profile.[6][7] This document provides a detailed guide on the use of 7-(phenylamino)heptanoic acid, a bifunctional molecule, as a versatile linker for the synthesis of novel HDAC inhibitors. We present its physicochemical properties, a conceptual synthesis protocol, a method for its conjugation to representative ZBG and cap moieties, and detailed protocols for the biological evaluation of the resulting inhibitor.

Introduction: The Critical Role of the Linker in HDACi Design

HDAC enzymes remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[8] Dysregulation of HDAC activity is a hallmark of many cancers, prompting the development of inhibitors that can restore normal acetylation patterns and reactivate tumor suppressor genes.[2][9]

The linker region of an HDACi mimics the acetylated lysine side chain, positioning the ZBG for optimal coordination with the catalytic zinc ion at the base of an 11 Å deep active site channel.[4] Alterations to the linker can profoundly impact inhibitor potency and, importantly, can confer selectivity between the different HDAC isoforms.[10] While simple alkyl chains are common, introducing functional groups such as amides or aromatic rings within the linker can create additional hydrogen bonding or hydrophobic interactions with residues lining the channel, thereby influencing isoform affinity. 7-(phenylamino)heptanoic acid offers a compelling scaffold, combining a flexible seven-carbon chain with a secondary amine for potential hydrogen bonding and a phenyl group for further derivatization or interaction with the enzyme.

The Linker: 7-(Phenylamino)heptanoic Acid

Physicochemical Properties

The properties of 7-(phenylamino)heptanoic acid make it a suitable building block for drug development, offering a balance of lipophilicity and functionality for chemical conjugation.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₉NO₂Calculated
Molecular Weight 221.30 g/mol Calculated
Structure See Figure 1-
Functionality Carboxylic Acid, Secondary AmineStructural Analysis
Appearance Conceptualized as a white to off-white solidAnalogy to similar compounds[11]
Storage Conditions Store at -20°C, desiccatedRecommended for amino acids[12]

Figure 1: Chemical Structure of 7-(Phenylamino)heptanoic Acid Chemical structure of 7-(phenylamino)heptanoic acid

Conceptual Protocol: Synthesis of 7-(Phenylamino)heptanoic Acid

This protocol describes a conceptual two-step synthesis starting from commercially available 7-aminoheptanoic acid and aniline via reductive amination.

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds through an initial imine formation between the aldehyde (generated in situ from the carboxylic acid via a reduction-oxidation sequence, or more directly from a protected amino-aldehyde) and the amine, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride. A more direct approach, presented here for conceptual clarity, involves nucleophilic substitution on a halogenated precursor. This protocol is based on the synthesis of similar amino acids.[13]

Materials:

  • 7-Bromoheptanoic acid

  • Aniline

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 7-bromoheptanoic acid (1.0 eq) in acetonitrile.

  • Addition of Reagents: Add sodium bicarbonate (3.0 eq) followed by aniline (1.2 eq).

  • Reaction: Stir the mixture at 60-70°C overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess aniline), followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude product can be purified by silica gel column chromatography to yield pure 7-(phenylamino)heptanoic acid.

  • Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_synthesis Conceptual Synthesis Workflow start Dissolve 7-Bromoheptanoic Acid in Acetonitrile add_reagents Add Aniline and NaHCO₃ start->add_reagents Step 1-2 react Heat Reaction Mixture (60-70°C, Overnight) add_reagents->react Step 3 workup Filter and Concentrate react->workup Step 4 extract Ethyl Acetate Extraction & Acid/Brine Wash workup->extract Step 5 purify Silica Gel Chromatography extract->purify Step 6 end_product 7-(Phenylamino)heptanoic Acid purify->end_product Final Product

Caption: Conceptual workflow for the synthesis of 7-(phenylamino)heptanoic acid.

Protocol: Synthesis of a Representative HDAC Inhibitor

This protocol details the conjugation of the 7-(phenylamino)heptanoic acid linker to a capping group (benzoyl chloride) and a zinc-binding group precursor (O-benzylhydroxylamine) to form a final hydroxamic acid-based HDACi.

Rationale: The synthesis is a two-part process. First, an amide bond is formed between the linker's secondary amine and an acyl chloride cap. Second, the linker's carboxylic acid is coupled to the ZBG precursor using a standard peptide coupling agent like EDC. The final deprotection step (hydrogenolysis) is a clean reaction that removes the benzyl protecting group to reveal the active hydroxamic acid. This strategy is common in the synthesis of hydroxamate-based HDACis.[4][14]

Materials:

  • 7-(phenylamino)heptanoic acid

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • O-Benzylhydroxylamine hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Protocol:

Part A: Capping Group Conjugation

  • Reaction Setup: Dissolve 7-(phenylamino)heptanoic acid (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq). Cool the solution to 0°C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the capped linker intermediate.

Part B: ZBG Conjugation and Deprotection

  • Reaction Setup: Dissolve the capped linker from Part A (1.0 eq) in anhydrous DCM. Add O-benzylhydroxylamine hydrochloride (1.2 eq), EDC (1.5 eq), and a catalytic amount of DMAP.

  • Coupling Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified, protected inhibitor in methanol. Add 10% Pd/C (approx. 10% by weight).

  • Hydrogenolysis: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

  • Finalization: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final HDAC inhibitor.

G cluster_conjugation HDACi Synthesis Scheme linker 7-(Phenylamino)- heptanoic Acid step1 Part A: Acylation (DCM, TEA) linker->step1 cap Benzoyl Chloride cap->step1 zbg_precursor O-Benzyl- hydroxylamine step2 Part B: Amide Coupling (DCM, EDC, DMAP) zbg_precursor->step2 intermediate1 Capped Linker Intermediate step1->intermediate1 intermediate1->step2 intermediate2 Protected HDAC Inhibitor step2->intermediate2 step3 Part B: Hydrogenolysis (H₂, Pd/C, MeOH) intermediate2->step3 final_product Final HDAC Inhibitor step3->final_product

Caption: General scheme for the synthesis of an HDAC inhibitor using the linker.

Protocols for Biological Evaluation

In Vitro Fluorometric HDAC Inhibition Assay

Rationale: This assay quantifies the enzymatic activity of a purified HDAC isoform. It uses a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule.[15] The reduction in fluorescence in the presence of the test compound relative to a control is used to calculate the percent inhibition and subsequently the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8][16]

Materials:

  • Purified human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test inhibitor (dissolved in DMSO)

  • Trichostatin A (TSA) or SAHA (as positive control inhibitor)

  • HDAC Developer (containing Trypsin)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in HDAC Assay Buffer. Also prepare dilutions for the positive control (e.g., TSA). Ensure the final DMSO concentration is ≤1% in all wells.

  • Plate Layout:

    • Blank (No Enzyme): 50 µL Assay Buffer

    • Control (100% Activity): 40 µL Assay Buffer + 10 µL DMSO vehicle

    • Test Compound: 40 µL Assay Buffer + 10 µL of each inhibitor dilution

    • Positive Control: 40 µL Assay Buffer + 10 µL of TSA dilution

  • Add Enzyme: Add 25 µL of diluted HDAC enzyme to all wells except the "Blank" wells.

  • Add Substrate: Add 25 µL of the fluorogenic substrate to all wells. The total volume should now be 100 µL.

  • Incubation: Gently mix the plate and incubate at 37°C for 60 minutes.

  • Develop Signal: Stop the enzymatic reaction by adding 100 µL of Developer to all wells. Incubate at room temperature for 15-20 minutes to allow the fluorescent signal to develop.

  • Read Fluorescence: Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_assay In Vitro HDAC Inhibition Assay Workflow prep_plate Prepare Inhibitor Dilutions and Add to 96-Well Plate add_enzyme Add Diluted HDAC Enzyme prep_plate->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate incubate_37 Incubate at 37°C for 60 minutes add_substrate->incubate_37 add_developer Add Developer Solution incubate_37->add_developer incubate_rt Incubate at RT for 15 minutes add_developer->incubate_rt read_plate Read Fluorescence (Ex: 360nm, Em: 460nm) incubate_rt->read_plate analyze Calculate % Inhibition and Determine IC₅₀ read_plate->analyze

Caption: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.

Cell-Based Assay: Western Blot for Histone Acetylation

Rationale: To confirm that the synthesized inhibitor is active in a cellular context, its effect on the acetylation of HDAC substrates can be measured. A common method is to treat a cancer cell line with the inhibitor and then perform a Western blot to detect changes in the acetylation levels of histone H3 or H4. An increase in acetylated histones indicates successful inhibition of HDACs within the cell.[8]

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-acetyl-Histone H3, Anti-total-Histone H3 (as loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor (and a vehicle control) for a specified time (e.g., 12-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the well with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total histone H3 to ensure equal protein loading. Quantify the band intensities to determine the relative increase in histone acetylation compared to the vehicle-treated control.

References

  • Zhang, J., et al. (2020). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports. Available at: [Link]

  • Reddy, D. S., & Clossen, B. L. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology. Available at: [Link]

  • Petrucci, R. L., et al. (2021). HDAC Inhibition Assays. Bio-protocol. Available at: [Link]

  • CD BioSciences. Histone Deacetylase Assays. CD BioSciences. Available at: [Link]

  • ResearchGate (2020). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. Available at: [Link]

  • Prakash, H., et al. (2014). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology. Available at: [Link]

  • Srinivas, G., et al. (2021). A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling. SLAS Discovery. Available at: [Link]

  • Abdel-Aziem, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules. Available at: [Link]

  • Blackburn, J. A., et al. (2023). Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Anzani, C., et al. (2018). Antibody drug conjugates (ADCs) charged with HDAC inhibitor for targeted epigenetic modulation. Chemical Science. Available at: [Link]

  • LookChem. 7-Oxo-7-(phenylamino)heptanoic Acid CAS NO.160777-08-2. LookChem. Available at: [Link]

  • Senger, J., et al. (2019). Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). IRIS Unimore. Available at: [Link]

  • Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • S-Chan, C., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules. Available at: [Link]

  • S-Chan, C., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. MDPI. Available at: [Link]

  • Otava Chemicals. Histone Deacetylase Inhibitors. Otava Chemicals. Available at: [Link]

  • Cole, K. E., et al. (2016). Structure of 'Linkerless' Hydroxamic Acid Inhibitor-HDAC8 Complex Confirms the Formation of an Isoform-Specific Sub-pocket. Journal of Structural Biology. Available at: [Link]

  • de Souza, M. V. N., et al. (2022). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Molecules. Available at: [Link]

  • Google Patents. (2015). Preparation method of 7-amino heptanoic acid. Google Patents.

Sources

Method

Introduction: The Significance of SAHA Analogs and the Role of 7-(Phenylamino)heptanoic Acid

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 7-(phenylamino)heptanoic acid, a crucial intermediate for developing analogs of the histone deacetylas...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 7-(phenylamino)heptanoic acid, a crucial intermediate for developing analogs of the histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA).

Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) is a landmark therapeutic agent, being one of the first histone deacetylase (HDAC) inhibitors approved for cancer treatment.[1][2] HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][3]

The structure of SAHA and its analogs is modular, typically consisting of three key pharmacophoric elements:

  • A "cap" group that interacts with the surface of the enzyme's active site.

  • A hydrophobic linker (often an aliphatic chain) that occupies a narrow channel in the active site.

  • A zinc-binding group (ZBG), most commonly a hydroxamic acid, that chelates the catalytic zinc ion deep within the enzyme.[4]

The development of SAHA analogs is a major focus of anticancer drug discovery.[5][6] By systematically modifying the cap and linker regions, researchers can fine-tune the molecule's properties to enhance potency, improve isoform selectivity, and optimize pharmacokinetic profiles.[7][8]

This guide focuses on 7-(phenylamino)heptanoic acid , a versatile intermediate that combines the phenyl "cap" group and a seven-carbon "linker" in a single, stable molecule. Its synthesis and subsequent derivatization provide a streamlined pathway to a wide array of novel SAHA analogs. We will detail robust protocols for its synthesis via modern cross-coupling chemistry and its conversion into the target hydroxamic acids.

Physicochemical Properties of the Intermediate

Before beginning synthesis, it is essential to understand the basic properties of the target intermediate.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂Calculated
Molecular Weight 221.30 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
Key Functional Groups Secondary amine (aniline), Carboxylic acidStructure

Note: A specific CAS Number for 7-(phenylamino)heptanoic acid is not readily found in common databases. Researchers should rely on characterization data for identity confirmation.

Part I: Synthesis of the Intermediate: 7-(Phenylamino)heptanoic Acid

The synthesis of this key intermediate is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely favored in medicinal chemistry for its reliability, high yields, and exceptional tolerance of various functional groups, including the carboxylic acid moiety present in our starting material.

Scientific Rationale for Method Selection

The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This approach is superior to older methods, such as nucleophilic aromatic substitution, which often require harsh conditions (high temperatures and pressures) and are limited to activated aromatic systems. The palladium catalyst facilitates a catalytic cycle that enables the reaction to proceed under mild conditions, preserving the integrity of sensitive functional groups.

Experimental Workflow: Buchwald-Hartwig Amination

The overall workflow involves the coupling of 7-aminoheptanoic acid with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification SM1 7-Aminoheptanoic Acid Reaction Inert Atmosphere (Ar/N₂) Anhydrous Solvent (e.g., Toluene) Heat (e.g., 100 °C) SM1->Reaction SM2 Aryl Halide (e.g., Bromobenzene) SM2->Reaction Reagents Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., K₃PO₄) Reagents->Reaction Workup Acid/Base Extraction to remove unreacted starting materials Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 7-(Phenylamino)heptanoic Acid Purification->Product G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Intermediate 7-(Phenylamino)heptanoic Acid ActiveEster Activated Intermediate (In Situ) Intermediate->ActiveEster Coupling Coupling Agent (e.g., TBTU) + Base (e.g., DIPEA) Coupling->ActiveEster Product SAHA Analog (Hydroxamic Acid) ActiveEster->Product Hydroxylamine Hydroxylamine•HCl + Base (e.g., DIPEA) Hydroxylamine->Product Workup Aqueous Wash & Extraction Purification Column Chromatography or Recrystallization Workup->Purification Product->Workup

Sources

Application

Application Note: Surface Modification Protocols Using N-Phenyl Amino Fatty Acids

Introduction & Scope This guide details the protocol for modifying metallic surfaces (specifically Aluminum, Copper, and Steel) using N-phenyl amino fatty acids (N-PAFA) . These amphiphilic molecules combine the strong a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This guide details the protocol for modifying metallic surfaces (specifically Aluminum, Copper, and Steel) using N-phenyl amino fatty acids (N-PAFA) . These amphiphilic molecules combine the strong anchoring capability of an amino-acid headgroup with the hydrophobic shielding of a phenyl-terminated alkyl tail.

Unlike simple fatty acids, the incorporation of the N-phenyl group introduces


-

stacking interactions between adjacent molecules, significantly enhancing the stability and packing density of the resulting Self-Assembled Monolayer (SAM).

Primary Applications:

  • Corrosion Inhibition: Forming a dense barrier against chloride/acid attack.

  • Hydrophobic Passivation: Modulating surface wettability (Contact Angle > 90°).

  • Tribology: Reducing surface friction via ordered molecular slip planes.

Mechanism of Action

The efficacy of N-PAFAs relies on a dual-action mechanism: Chemisorption and Supramolecular Organization .

  • Anchoring (Head Group): The carboxyl group (-COOH) acts as the primary anchor, binding to surface metal oxides via bidentate or bridging coordination. The secondary amine (-NH-) provides secondary stabilization via hydrogen bonding with surface hydroxyls or Lewis acid-base interactions with metal cations.

  • Shielding (Tail Group): The phenyl ring and the alkyl spacer chain orient away from the surface. The phenyl rings facilitate intermolecular

    
    -
    
    
    
    stacking, creating a rigid, quasi-crystalline film that blocks the diffusion of water and corrosive ions.
Visualization: Adsorption Mechanism[1][2]

AdsorptionMechanism Substrate Metal Oxide Surface (Al2O3 / CuO / Fe2O3) Anchor Head Group Anchoring (Coordination Bond) Substrate->Anchor Chemisorption Stabilizer Secondary Amine Interaction (H-Bonding / Lewis Acid-Base) Substrate->Stabilizer Physisorption Tail Hydrophobic Tail (Alkyl Spacer) Anchor->Tail Stabilizer->Tail Stacking Phenyl Ring Stacking (π-π Interactions) Tail->Stacking Barrier Hydrophobic Barrier (Water/Ion Repulsion) Stacking->Barrier Film Formation

Figure 1: Mechanistic pathway of N-phenyl amino fatty acid adsorption. The synergistic bonding of the head group and the stacking of the tail group creates a robust barrier.

Experimental Protocol

Materials & Reagents[3]
  • Active Agent: N-phenyl-11-aminoundecanoic acid (or analog such as N-phenylglycine for short-chain benchmarks).

  • Solvent: Absolute Ethanol (EtOH) or Tetrahydrofuran (THF) (HPLC Grade).

  • Substrate: Aluminum (Al 6061), Copper, or Carbon Steel coupons.

  • Pre-treatment: Silicon Carbide (SiC) paper (400–2000 grit), Acetone, Deionized (DI) Water (18.2 MΩ).

Solution Preparation

The solubility of N-PAFAs is pH-dependent. For neutral SAM formation, organic solvents are preferred to prevent micelle formation which occurs in aqueous media.

  • Weighing: Calculate the mass required for a 2.0 mM concentration.

    • Note: Higher concentrations (>5 mM) often lead to disordered multilayer deposition rather than ordered monolayers.

  • Dissolution: Dissolve the N-PAFA in absolute ethanol.

  • Sonication: Sonicate for 10 minutes at room temperature to ensure complete dispersion.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove undissolved aggregates.

Surface Modification Workflow

Critical Step: The quality of the SAM is strictly defined by the cleanliness of the substrate.

ProtocolWorkflow Prep 1. Surface Preparation (Polish + Degrease) Etch 2. Surface Activation (Acid/Base Etch) Prep->Etch Immerse 3. Immersion (2 mM Sol, 24h, 25°C) Etch->Immerse Rinse 4. Rinsing (Remove Physisorbed) Immerse->Rinse Dry 5. Drying & Annealing (N2 Stream + 60°C Oven) Rinse->Dry Analyze 6. Characterization (CA, EIS, FTIR) Dry->Analyze

Figure 2: Step-by-step workflow for the deposition of N-PAFA monolayers.

Detailed Steps:
  • Mechanical Polishing: Polish metal coupons successively with 400, 800, 1200, and 2000 grit SiC paper to a mirror finish.

  • Degreasing: Sonicate in Acetone (10 min)

    
     Ethanol (10 min) 
    
    
    
    DI Water (10 min).
  • Activation (Substrate Specific):

    • Aluminum:[1] Immerse in 1.0 M NaOH (30 sec) followed by 1.0 M HNO

      
       (30 sec) to standardize the oxide layer.
      
    • Steel:[2][3][4][5][6] Etch in 1.0 M HCl (10-30 sec) to remove rust.

  • Deposition (Self-Assembly): Immerse the clean substrate vertically into the 2.0 mM N-PAFA solution.

    • Duration: 24 hours is standard for equilibrium coverage.

    • Environment: Sealed container to prevent solvent evaporation.

  • Rinsing: Remove substrate and rinse copiously with pure Ethanol.

    • Why? This removes loosely bound (physisorbed) molecules, leaving only the chemically bonded monolayer.

  • Drying: Blow dry with Nitrogen (

    
    ) gas. Cure in an oven at 60°C for 1 hour to promote molecular ordering (annealing).
    

Characterization & Validation Criteria

To ensure the protocol was successful, the modified surface must meet specific quantitative metrics.

Quantitative Data Summary
MetricTechniqueUnmodified SurfaceModified (N-PAFA)Success Criteria
Wettability Water Contact Angle (

)
45° - 65° (Hydrophilic)95° - 110° (Hydrophobic)

Corrosion Resistance EIS (

in 3.5% NaCl)
1.5 - 2.5 k

cm

15.0 - 25.0 k

cm


Surface Bonding FTIR (ATR Mode)No peaks1640 cm

(C=O), 1550 cm

(NH)
Presence of amide/carboxyl shifts
Layer Thickness EllipsometryN/A15 - 25

Consistent with chain length
Electrochemical Impedance Spectroscopy (EIS) Setup
  • Electrolyte: 3.5% NaCl or 0.1 M HCl.

  • Configuration: Three-electrode cell (Working: Sample; Counter: Platinum; Reference: Ag/AgCl).

  • Frequency Range: 100 kHz to 10 mHz.

  • Validation: A successful coating will show a significantly larger semi-circle diameter in the Nyquist plot, indicating increased Charge Transfer Resistance (

    
    ).
    

Troubleshooting (Self-Validating Systems)

  • Issue: Low Contact Angle (< 80°).

    • Cause: Incomplete coverage or surface contamination.

    • Fix: Extend immersion time to 48 hours or re-clean substrate with Piranha solution (Caution: Reactive) before deposition.

  • Issue: High Hysteresis (Sticky Surface).

    • Cause: Disordered multilayer formation (physisorption).

    • Fix: Increase rinsing rigor. Sonicate the sample in pure ethanol for 30 seconds post-deposition.

  • Issue: Poor Corrosion Inhibition.

    • Cause: Pitting or defects in the SAM.

    • Fix: Ensure the "Activation" step (acid/base etch) was performed immediately before immersion to minimize re-oxidation by air.

References

  • Chira, A., et al. (2021).[7][8] Investigation of the corrosion inhibition properties of new phenyl aldehyde organic layers functionalized with different amino alcohols electrodeposited on copper.[7][9] Comptes Rendus Chimie.[7][8] Retrieved from [Link]

  • Newton, L., et al. (2013). Self assembled monolayers (SAMs) on metallic surfaces (gold and graphene) for electronic applications. Journal of Materials Chemistry C. Retrieved from [Link]

  • El Ibrahimi, B., et al. (2017).[5] Amino acids and their derivatives as corrosion inhibitors for metals and alloys.[3][5] Arabian Journal of Chemistry.[5] Retrieved from [Link]

  • Li, C.Y., et al. (2024).[3] Two new amino acid derivatives as green corrosion inhibitors against Q235 steel in HCl solution.[3] International Journal of Minerals, Metallurgy and Materials. Retrieved from [Link]

Sources

Method

Application Note: Optimization of Recrystallization Solvent Systems for 7-(Phenylamino)heptanoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary & Physicochemical Profiling 7-(phenylamino)heptanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Physicochemical Profiling

7-(phenylamino)heptanoic acid—and its closely related derivative, 7-oxo-7-(phenylamino)heptanoic acid—are highly versatile building blocks frequently utilized in the synthesis of histone deacetylase (HDAC) inhibitors and thromboxane A2 (TXA2) receptor antagonists[1],[2].

The purification of this scaffold via recrystallization presents a unique thermodynamic challenge due to its pronounced amphiphilic nature. The molecule features a long, hydrophobic alkyl chain (the heptanoic backbone) flanked by polar, hydrogen-bonding domains (the terminal carboxylic acid and the secondary amine/anilide group)[1]. This bifunctional structure often leads to "oiling out" (liquid-liquid phase separation) rather than true solid-liquid crystallization when inappropriate solvent systems are applied. This guide establishes the thermodynamic causality behind solvent selection and provides a self-validating protocol for the isolation of high-purity crystalline material.

Thermodynamics of Solvent Selection

Recrystallization relies on the principle that the solubility of a solid in a given solvent increases with temperature[3],[]. However, for amphiphilic molecules like 7-(phenylamino)heptanoic acid, single-solvent systems generally fail:

  • Highly Non-Polar Solvents (e.g., Hexane, Heptane): The molecule remains completely insoluble even at boiling temperatures due to the strong intermolecular hydrogen bonding of the carboxylic acid dimer.

  • Highly Polar/Protic Solvents (e.g., Methanol): The molecule exhibits excessive solubility even at sub-zero temperatures, preventing crystal nucleation.

The Causality of the Binary Solvent System: To overcome this, a binary "Good Solvent / Anti-Solvent" system is required[5]. The primary solvent (e.g., Acetone or Ethanol) disrupts the hydrogen bonds and solvates the hydrophobic tail via dispersion forces. The anti-solvent (Water) is then titrated into the system. Water forces the hydrophobic heptanoic chains to aggregate while simultaneously stabilizing the polar headgroups, thereby driving the molecules into a highly ordered crystalline lattice rather than an amorphous precipitate.

SolventLogic Molecule 7-(phenylamino)heptanoic acid Hydrophobic Heptanoic Chain & Phenyl Ring (Hydrophobic Domain) Molecule->Hydrophobic Hydrophilic Carboxylic Acid & Amine (Hydrophilic Domain) Molecule->Hydrophilic SolventA Primary Solvent (Acetone/EtOH) High Solubility Hydrophobic->SolventA Solvated via Dispersion Forces SolventB Anti-Solvent (Water) Low Solubility Hydrophobic->SolventB Hydrophobic Exclusion Hydrophilic->SolventA Solvated via Dipole/H-Bonds Hydrophilic->SolventB H-Bonding Stabilization

Caption: Logical relationship between molecular domains and the binary solvent system.

Quantitative Solvent System Matrix

The following table summarizes the quantitative and qualitative performance of various solvent systems evaluated for the recrystallization of the anilinoheptanoic acid scaffold.

Solvent System (v/v)Dielectric Constant RangeThermal GradientImpurity PartitioningSuitability Rating
Acetone / Water (1:1 to 1:2) 20.7 - 80.1Steep (Excellent)Polar impurities remain in the aqueous mother liquor.Optimal
Ethanol / Water (1:1 to 1:3) 24.5 - 80.1ModerateGood, but higher risk of "oiling out" if cooled too rapidly.Good
EtOAc / Hexane (1:2 to 1:4) 6.0 - 2.0PoorNon-polar impurities remain in the organic mother liquor.Moderate
Toluene (Single Solvent) 2.4ModerateRequires excessive heating; risk of thermal degradation.Sub-Optimal
Self-Validating Binary Recrystallization Protocol (Acetone/Water)

This protocol utilizes an Acetone/Water binary system. It is designed to be self-validating; specific visual checkpoints guarantee that the thermodynamic boundaries of the metastable zone are respected, ensuring high-purity crystal growth[5].

Step 1: Primary Solvation Weigh the crude 7-(phenylamino)heptanoic acid and transfer it to an appropriately sized Erlenmeyer flask. Add a minimal volume of boiling acetone (approximately 3–5 mL per gram of crude material) while swirling continuously on a hot plate.

  • Causality: Utilizing a minimal volume of hot solvent ensures the solution reaches its maximum saturation point at the boiling temperature, which is critical for maximizing recovery yield upon cooling[3].

Step 2: Hot Filtration (Optional but Recommended) If insoluble particulate matter (e.g., silica dust, inorganic salts) remains, perform a rapid hot gravity filtration using a stemless funnel and fluted filter paper.

  • Validation Checkpoint: The resulting filtrate must be completely clear. Any premature turbidity indicates that the solvent has cooled too much; add 1–2 mL of boiling acetone to restore clarity.

Step 3: Anti-Solvent Titration (The Critical Boundary) Maintain the clear acetone solution at a gentle boil. Begin adding boiling deionized water dropwise using a Pasteur pipette, swirling continuously after each addition.

  • Causality: Dropwise addition allows for precise manipulation of the solvent mixture's dielectric constant. The objective is to incrementally lower the solubility until the exact edge of the metastable zone is reached[5].

Step 4: Boundary Correction Cease the addition of water the exact moment a faint, persistent cloudiness (turbidity) appears and does not dissipate upon swirling. Immediately add 1 to 2 drops of boiling acetone until the solution just turns clear again.

  • Validation Checkpoint: This is a self-validating thermodynamic checkpoint. The transition from cloudy back to clear confirms the system is perfectly poised at the saturation boundary, primed for nucleation.

Step 5: Controlled Nucleation and Growth Remove the flask from the heat source. Place it on an insulated surface (such as a cork ring) and allow it to cool undisturbed to ambient room temperature.

  • Causality: Slow, undisturbed cooling allows the molecules to selectively arrange into a highly ordered crystal lattice. Rapid cooling forces sudden precipitation, which traps solvent and impurities within the solid matrix[3].

Step 6: Thermal Shock and Isolation Once the flask has reached room temperature and crystal growth is evident, submerge the flask in an ice-water bath (0–4 °C) for 15–20 minutes to drive the crystallization to completion. Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:2 Acetone/Water mixture[5].

Workflow Step1 1. Dissolution Dissolve crude in minimal hot Acetone Step2 2. Hot Filtration Remove insoluble impurities Step1->Step2 Step3 3. Anti-Solvent Addition Add hot Water dropwise to cloud point Step2->Step3 Step4 4. Boundary Correction Add 1-2 drops Acetone to clarify Step3->Step4 Step5 5. Controlled Cooling Ambient cooling followed by ice bath Step4->Step5 Step6 6. Isolation Vacuum filtration & cold wash Step5->Step6

Caption: Step-by-step experimental workflow for the binary solvent recrystallization process.

Mechanistic Troubleshooting: Overcoming "Oiling Out"

A common failure mode when working with long-chain anilinoalkanoic acids is "oiling out." This occurs when the melting point of the solute is lower than the temperature at which it becomes insoluble in the chosen solvent mixture, resulting in a liquid-liquid phase separation instead of solid-liquid crystallization.

Corrective Actions:

  • Adjust the Solvent Ratio: If the compound oils out upon the addition of water, the dielectric constant was shifted too rapidly. Reheat the mixture until it forms a single clear phase, add 2–3 mL of additional acetone, and allow it to cool much more slowly.

  • Mechanical Nucleation: If a supersaturated clear solution reaches room temperature without crystallizing, gently scratch the inner wall of the glass flask with a glass stirring rod. The micro-abrasions provide a high-energy surface area that drastically lowers the activation energy required for crystal nucleation.

  • Seeding: Introduce a single, pure crystal of 7-(phenylamino)heptanoic acid (saved from a previous batch) into the cooled supersaturated solution to act as a nucleation template.

References
  • 7-Oxo-7-(phenylamino)heptanoic acid molecular structure and weight . Benchchem. 1

  • Validating the Mechanism of Action of 7-Oxo-7-(phenylamino)heptanoic Acid: A Comparative Guide . Benchchem. 2

  • Recrystallization . Chemistry LibreTexts. 3

  • Recrystallization Techniques . BOC Sciences.

  • Recrystallization | MIT Digital Lab Techniques Manual . YouTube.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-(phenylamino)heptanoic Acid

Welcome to the technical support guide for the synthesis of 7-(phenylamino)heptanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 7-(phenylamino)heptanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and critical parameters that lead to improved yields and purity.

Overview of Synthetic Strategies

The synthesis of 7-(phenylamino)heptanoic acid, a valuable building block in pharmaceutical development, typically involves the formation of a key carbon-nitrogen (C-N) bond. The efficiency of this step is paramount to the overall success of the synthesis. The primary routes employed are:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between aniline and a 7-haloheptanoic acid derivative (e.g., 7-bromoheptanoic acid). This method is known for its broad functional group tolerance and high efficiency but requires careful optimization of the catalyst system.[1][2]

  • Reductive Amination: The reaction of a 7-oxoheptanoic acid derivative with aniline in the presence of a reducing agent. This is a classic and often cost-effective method, but can be prone to side reactions if not properly controlled.[3]

  • Nucleophilic Substitution: Direct reaction of aniline with a 7-haloheptanoic acid. This is often the simplest approach but typically requires harsh conditions and may suffer from low yields and side reactions, such as elimination.

This guide will focus primarily on the more modern and efficient Buchwald-Hartwig and reductive amination pathways.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific problems you may encounter during your experiments.

Category: Low Reaction Yield

Q1: My Buchwald-Hartwig amination is giving low yields. What are the first parameters I should investigate?

A1: Low yields in Buchwald-Hartwig aminations are common during initial screenings and typically point to a suboptimal catalyst system or reaction conditions.[1][4] Here’s a systematic approach to troubleshooting:

  • Ligand Choice is Critical: The ligand is arguably the most important component. For coupling a primary amine like aniline, sterically hindered biarylphosphine ligands such as BrettPhos or XPhos are often excellent starting points.[5] If one ligand gives poor results, screen a panel of others. The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[1]

  • Base Selection and Strength: A common cause of failure is an inappropriate base. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. The base's role is to deprotonate the amine, making it a more active nucleophile for the palladium complex. Ensure the base is fresh and anhydrous.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial as both oxygen and water can deactivate the palladium catalyst. Toluene, dioxane, and THF are common choices. The reaction often requires heating (80-110 °C) to drive the catalytic cycle forward.

  • Palladium Pre-catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. The active Pd(0) species is formed in situ, and impurities can inhibit this process.

Q2: My reductive amination stalls or results in a complex mixture. How can I improve it?

A2: The key to a successful reductive amination is controlling the relative rates of imine formation and reduction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation.[3] It is milder and more selective than sodium borohydride or sodium cyanoborohydride, and it can often reduce the intermediate iminium ion in the presence of the starting ketone/aldehyde.

  • pH Control: Imine formation is typically acid-catalyzed. Adding a small amount of acetic acid can significantly accelerate this step. However, too much acid can protonate the aniline, rendering it non-nucleophilic. A typical range is 1-5% v/v of acetic acid.

  • Water Removal: The formation of the imine from the ketone and aniline releases one equivalent of water. In some cases, the presence of a dehydrating agent like anhydrous MgSO₄ or molecular sieves in the reaction mixture can drive the equilibrium towards the imine, thereby improving the overall conversion.

Category: Impurity Formation & Purification

Q3: I'm observing a significant amount of a byproduct with a mass corresponding to the starting aryl halide without the halogen. What is this and how can I prevent it?

A3: This byproduct is the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It occurs when the oxidative addition complex undergoes a reaction pathway that results in the replacement of the halide with a hydrogen atom. To minimize this:

  • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio can sometimes suppress this side reaction by favoring the desired reductive elimination pathway.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of hydrodehalogenation relative to the productive amination.

  • Check for Hydrogen Sources: Ensure all reagents and solvents are anhydrous and that there are no adventitious sources of hydrogen.

Q4: How can I effectively purify my final product, 7-(phenylamino)heptanoic acid, from unreacted starting materials and reaction byproducts?

A4: The purification strategy depends on the nature of the impurities. The bifunctional nature of the product (a carboxylic acid and a secondary amine) allows for a targeted workup.

  • Acid-Base Extraction: This is a powerful first-line purification step.

    • To remove unreacted aniline (basic), wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product should remain in the organic phase.

    • To separate the acidic product from neutral impurities, you can extract the organic layer with a dilute base (e.g., 1M NaOH). Your product will move to the aqueous phase as its carboxylate salt. The aqueous layer can then be washed with an organic solvent (like ether or ethyl acetate) to remove any remaining neutral impurities, before being re-acidified to precipitate the pure product.[6]

  • Silica Gel Chromatography: If extraction is insufficient, column chromatography is the next step. A gradient elution, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), can effectively separate the product.[7] A small amount of acetic acid (0.5-1%) in the mobile phase can help prevent streaking of the carboxylic acid on the silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final polishing step to achieve high purity.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for scaling up the synthesis of 7-(phenylamino)heptanoic acid?

A: For scalability, reductive amination often holds an advantage due to lower catalyst costs (no palladium) and generally simpler reaction setups. However, the Buchwald-Hartwig amination can offer higher yields and a cleaner reaction profile if the cost of the palladium catalyst and ligand can be justified.[8] The choice often depends on economic factors and the specific purity requirements of the final compound.

Q: What are the critical safety considerations for these syntheses?

A: For Buchwald-Hartwig reactions, palladium catalysts and phosphine ligands can be toxic and air-sensitive; they should be handled in a fume hood under an inert atmosphere. Strong bases like NaOtBu are corrosive and react violently with water. For reductive aminations, borohydride reagents can release flammable hydrogen gas upon contact with acid. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).

Q: Can I use a carboxylic acid directly in a Buchwald-Hartwig amination?

A: It is highly challenging. The acidic proton of the carboxylic acid will react with the strong base required for the amination, quenching the reaction. Therefore, the carboxylic acid must be protected, typically as an ester (e.g., methyl or ethyl ester). The ester can then be hydrolyzed back to the carboxylic acid in a separate step after the C-N bond formation is complete.

Optimized Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Buchwald-Hartwig Amination Route

This protocol assumes the starting material is methyl 7-bromoheptanoate.

Step 1: C-N Coupling

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq.), BrettPhos (0.025 eq.), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask, and purge with argon for 15 minutes.

  • Add anhydrous toluene via syringe, followed by methyl 7-bromoheptanoate (1.0 eq.) and aniline (1.2 eq.).

  • Heat the reaction mixture to 100 °C and stir under argon. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 7-(phenylamino)heptanoate.

Step 2: Saponification

  • Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 3.0 eq.) and stir vigorously at room temperature until TLC indicates complete consumption of the ester.

  • Concentrate the mixture to remove the THF.

  • Dilute with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to pH ~4. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield 7-(phenylamino)heptanoic acid. Further purification can be achieved by recrystallization or chromatography.

Protocol 2: Reductive Amination Route

This protocol assumes the starting material is methyl 7-oxoheptanoate.

Step 1: Reductive Amination

  • To a round-bottom flask, add methyl 7-oxoheptanoate (1.0 eq.), aniline (1.1 eq.), and anhydrous dichloromethane (DCM).

  • Add glacial acetic acid (0.1 eq.).

  • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 15 minutes.

  • Stir at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude methyl 7-(phenylamino)heptanoate.

Step 2: Saponification

  • Follow Step 2 from Protocol 1.

Data Summary

The following table provides a comparative overview of the two primary synthetic routes. Values are illustrative and will vary based on specific reaction conditions and scale.

ParameterBuchwald-Hartwig AminationReductive Amination
Starting Material 7-Haloheptanoate Ester7-Oxoheptanoate Ester
Key Reagents Pd Catalyst, Phosphine Ligand, Strong BaseReducing Agent (e.g., STAB), Acetic Acid
Typical Yield 75-95%60-85%
Key Advantages High yield, excellent functional group tolerance.[1][2]Lower cost, no precious metals.[3]
Key Challenges Catalyst cost, sensitivity to air/water, potential for hydrodehalogenation.Control of side reactions, potential for over-alkylation.

Visual Workflow and Mechanism Diagrams

The following diagrams illustrate a general troubleshooting workflow and the catalytic cycle for the Buchwald-Hartwig amination.

TroubleshootingWorkflow cluster_analysis Analysis Outcome cluster_solutions Corrective Actions start Low Yield or Impure Product analyze_crude Analyze Crude Mixture (TLC, GC-MS, NMR) start->analyze_crude check_reagents Verify Reagent Purity & Stoichiometry check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize Optimize Catalyst/Ligand/ Base/Solvent System check_conditions->optimize incomplete_rxn Incomplete Reaction analyze_crude->incomplete_rxn Starting Material Remains side_products Significant Side Products analyze_crude->side_products New Spots/Peaks Observed no_rxn No Reaction analyze_crude->no_rxn Only Starting Material re_run Increase Time/Temp or Add More Reagent incomplete_rxn->re_run side_products->optimize purify Implement Improved Workup/Purification side_products->purify no_rxn->check_reagents

Caption: A systematic workflow for troubleshooting low-yield synthesis.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)-X]L₂ Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)-NHR']L₂⁺ OA_complex->Amine_complex Amine Coordination Amido_complex [Ar-Pd(II)-NR']L₂ Amine_complex->Amido_complex Deprotonation HXBase [H-Base]⁺X⁻ Out Amine_complex->HXBase Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Out Amido_complex->Product ArX Ar-X In ArX->OA_complex Amine R'-NH₂ In Amine->Amine_complex Base Base In Base->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link].

  • Hartwig, J. F., & Buchwald, S. L. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link].

  • Fleming, I. Side Reactions in Organic Synthesis. Wiley-VCH. Available from: [Link].

  • LookChem. 7-Oxo-7-(phenylamino)heptanoic Acid CAS NO.160777-08-2. LookChem. Available from: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link].

  • Organic Syntheses. n-HEPTANOIC ACID. Organic Syntheses. Available from: [Link].

  • Google Patents. CN103319358B - Preparation method of 7-amino heptanoic acid. Google Patents.
  • Chandrashekar, E. R. R., et al. A practical catalytic reductive amination of carboxylic acids. PMC - NIH. Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link].

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link].

  • Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. Available from: [Link].

  • ResearchGate. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. ResearchGate. Available from: [Link].

  • LookChem. General procedures for the purification of Carboxylic acids. LookChem. Available from: [Link].

  • Pharmaceutical Technology. Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology. Available from: [Link].

  • Eagle Scholar. Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. Available from: [Link].

  • Quora. How would you prepare heptanoic acid using malonic ester synthesis?. Quora. Available from: [Link].

  • ResearchGate. Synthesis of Heptanoic Acid via the Oxidation of Octene-1 by Hydrogen Peroxide under Conditions of Phase-Transfer Catalysis. ResearchGate. Available from: [Link].

Sources

Optimization

Technical Support Center: HPLC Purification of 7-oxo-7-(phenylamino)heptanoic Acid

Executive Summary This guide addresses the High-Performance Liquid Chromatography (HPLC) purification and analysis of 7-oxo-7-(phenylamino)heptanoic acid (Formula: C₁₃H₁₇NO₃). This molecule, structurally characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the High-Performance Liquid Chromatography (HPLC) purification and analysis of 7-oxo-7-(phenylamino)heptanoic acid (Formula: C₁₃H₁₇NO₃). This molecule, structurally characterized by a hydrophobic phenyl-amide terminus and a hydrophilic carboxylic acid tail, presents a classic "push-pull" separation challenge. It is chemically analogous to Suberanilic acid (the key intermediate in Vorinostat/SAHA synthesis), and the purification logic defined here applies to this entire class of anilinic acids.

Our technical directive focuses on three critical quality attributes:

  • Protonation State Control: Managing the carboxylic acid pKa (~4.5).

  • Silanol Suppression: Mitigating secondary interactions with the amide nitrogen.

  • Impurity Resolution: Separating the target from hydrolytic precursors (Aniline) and dicarboxylic acids (Pimelic/Suberic acid).

Module 1: Method Development & Core Parameters

Q: What is the starting protocol for maximizing retention and peak symmetry?

A: The dual nature of this molecule (Acidic + Hydrophobic) requires a Reversed-Phase (RP) mode with strict pH control. You cannot run this at neutral pH; the carboxylic acid will ionize (


), causing the molecule to elute in the void volume with poor shape.

Recommended "Golden Standard" Protocol:

ParameterSpecificationRationale
Stationary Phase C18 (L1) End-capped, High Carbon Load (e.g., 15-20% C)High retentivity is needed to separate the target from polar acid impurities. "End-capping" prevents amide tailing.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Critical: Low pH (~2.0) keeps the carboxyl group protonated (

), increasing hydrophobicity and retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides sharper peaks than Methanol for phenyl-containing compounds due to dipole interactions.
Gradient Profile 5% B to 60% B over 20 minThe target is moderately polar; it typically elutes between 30-45% organic.
Detection UV 240-254 nmThe benzamide motif has strong absorbance here.
Flow Rate 1.0 mL/min (Analytical)Standard linear velocity for 4.6mm ID columns.

Technical Note: If using Preparative HPLC for isolation, switch the modifier from TFA to Formic Acid (0.1%) . TFA can form ion pairs that are difficult to remove during lyophilization, whereas Formic Acid is volatile.

Module 2: Troubleshooting & Optimization Logic

Q: My peak is tailing significantly (Asymmetry > 1.5). Is my column dead?

A: Unlikely. Tailing in amide-containing compounds is usually chemical, not mechanical. It is caused by the "secondary interaction" between the amide nitrogen (weakly basic) and residual silanols (


) on the silica surface.

The Troubleshooting Workflow:

TailingTroubleshoot Start Observation: Peak Tailing CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLow Is pH < 2.5? CheckPH->IsLow CheckCol Step 2: Check Column Type IsLow->CheckCol Yes Sol1 Action: Add 0.1% TFA to suppress ionization IsLow->Sol1 No IsEndcapped Is Column End-capped? CheckCol->IsEndcapped Sol2 Action: Switch to 'Base-Deactivated' C18 IsEndcapped->Sol2 No Sol3 Action: Increase Buffer Strength (20mM Phosphate pH 2.5) IsEndcapped->Sol3 Yes

Figure 1: Decision tree for diagnosing peak asymmetry in anilinic acid separations.

Module 3: Impurity Profiling (The "Hard" Separation)

Q: I cannot resolve the target from Aniline or the Dicarboxylic Acid precursor. How do I improve selectivity?

A: You are fighting three distinct chemistries. To separate them, you must exploit their differences in hydrophobicity (LogP) and ionization (pKa) .

Impurity Behavior Table:

ComponentStructure TypeLogP (Approx)Behavior at pH 2.0Elution Order
Pimelic/Suberic Acid Dicarboxylic Acid~0.8 (Low)Fully Protonated but very polar.1st (Void/Front)
Aniline Amine~0.9 (Low)Ionized (

). Highly polar.
2nd (Early)
Target (7-oxo...) Phenyl-Amide-Acid~2.3 (Med)Protonated (

). Hydrophobic.[1]
3rd (Retained)
Dimer/Anhydride Impurity> 3.0 (High)Neutral. Very Hydrophobic.4th (Late)

The Fix:

  • To move Aniline away: Aniline is basic. At pH 2.0, it is positively charged and elutes fast. If it co-elutes with the void, use a Phenyl-Hexyl column . The

    
     interaction will selectively retain the Aniline and the Target (both have rings) while the aliphatic di-acid (Pimelic) rushes through.
    
  • To move the Di-acid away: Increase the initial water content (start at 0-2% B). This forces the highly polar di-acid to elute, while the target sticks to the C18.

Module 4: Preparative Scale-Up Protocol

Q: How do I scale this up to purify grams without crashing the column?

A: Solubility is your bottleneck. 7-oxo-7-(phenylamino)heptanoic acid has poor solubility in acidic water. If you inject a high concentration dissolved in 100% DMSO or Methanol, the target will precipitate when it hits the aqueous mobile phase inside the column, causing high backpressure and blocked frits.

Sandwich Injection Protocol (For >100mg loads):

  • Dissolve: Dissolve sample in 50:50 DMSO:Water (or as much water as possible).

  • Filter: 0.45 µm PTFE filter is mandatory.

  • The Sandwich: Program the autosampler to draw:

    • Plug 1: 100 µL Mobile Phase A (Water/TFA)

    • Plug 2: Sample

    • Plug 3: 100 µL Mobile Phase A

  • Injection: This buffers the sample against immediate precipitation upon entering the stream.

  • Gradient: Use a shallow gradient (e.g., 20% to 50% B over 40 minutes). Shallow gradients maximize resolution between the target and closely eluting synthetic byproducts.

References

  • BenchChem. (2025).[2] 7-Oxo-7-(phenylamino)heptanoic acid: Molecular Structure and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344830, 7-Oxo-7-phenylheptanoic acid (Analog Reference). Retrieved from

  • New Drug Approvals. (2014). Vorinostat Synthesis and Impurity Profiling (Suberanilic Acid Context). Retrieved from

  • Google Patents. (2010). WO2010043904A2 - Improved process for Vorinostat (Suberanilic Acid Intermediates). Retrieved from

  • MilliporeSigma. (2024). Separation of Organic Acids with 100% Aqueous Mobile Phase. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 7-Anilinoheptanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 7-Anilinoheptanoic acid is a bifunctional molecule containing a carboxylic acid tail and a secondary aryl amine (aniline) headgroup. While the alkyl chain and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

7-Anilinoheptanoic acid is a bifunctional molecule containing a carboxylic acid tail and a secondary aryl amine (aniline) headgroup. While the alkyl chain and acid group are relatively robust, the aniline moiety is the critical failure point .

The nitrogen atom in the aniline group possesses a lone pair of electrons that is conjugated with the aromatic ring. This makes the ring electron-rich and highly susceptible to single-electron transfer (SET) oxidation initiated by atmospheric oxygen and catalyzed by light (photo-oxidation).

This guide provides a self-validating protocol to prevent the formation of colored impurities (azobenzene derivatives, quinone imines, and oligomers) that compromise experimental reproducibility.

The Mechanism of Failure (The "Why")

To prevent degradation, one must understand the enemy. Oxidation of 7-anilinoheptanoic acid is not a simple addition of oxygen; it is a radical cascade.

  • Initiation: Light or trace metals catalyze the abstraction of an electron from the nitrogen lone pair, forming a radical cation .

  • Propagation: This radical is stabilized by resonance but eventually reacts with triplet oxygen or couples with other aniline molecules.

  • Termination (Degradation): The radicals couple to form hydrazines, which oxidize further to azo compounds (deep yellow/orange), or polymerize into "aniline blacks" (dark brown/purple tars).

Visualization: The Oxidative Cascade

Figure 1: The pathway from pristine material to colored impurity.

OxidationPathway Start 7-Anilinoheptanoic Acid (Colorless/Pale Solid) Trigger Trigger: O2 + Light (hν) Start->Trigger Exposure Radical Radical Cation [Ar-NH-R]•+ Trigger->Radical e- Abstraction Coupling Dimerization (C-N or N-N coupling) Radical->Coupling Propagation EndProduct Colored Impurities (Quinone Imines / Azo compounds) Coupling->EndProduct Oxidation

Caption: The degradation pathway showing how environmental triggers convert the stable amine into colored oligomers.

Standard Operating Procedure (SOP): Storage Protocol

This protocol is designed as a self-validating system . If the material changes color, the system has failed.

Phase A: The Vessel
  • Material: Amber Borosilicate Glass.

    • Reasoning: Blocks UV/Blue light (<500 nm) which provides the energy for photo-oxidation [1].

    • Avoid: Polyethylene (plastic) bags. Plastics are permeable to oxygen over time.

  • Headspace: Minimized.

    • Reasoning: Reduces the total volume of oxygen available to react with the surface of the solid.

Phase B: The Atmosphere
  • Gas: Argon (Preferred) or Nitrogen.[1]

    • Reasoning: Argon is heavier than air and "blankets" the solid more effectively than Nitrogen.

  • Technique: "Backfilling."[1] Evacuate the vial under light vacuum and refill with inert gas. Repeat 3x.

Phase C: The Environment
  • Temperature: -20°C.

    • Reasoning: Arrhenius equation principles—lowering temperature significantly reduces the rate of radical propagation [2].

  • Desiccation: Store the vial inside a secondary jar containing silica gel or CaSO₄.

    • Reasoning: Moisture can facilitate proton transfer, accelerating electron transfer processes in the solid state.

Visualization: Storage Decision Tree

Figure 2: Workflow for handling incoming or stored material.

StorageProtocol Material Incoming Material (7-Anilinoheptanoic Acid) Check Visual Inspection: Is it Off-White/Beige? Material->Check Good Pass Check->Good Yes Bad Fail (Brown/Purple) Check->Bad No Pack Transfer to Amber Vial (Argon Flush) Good->Pack Freeze Store at -20°C (Desiccated) Pack->Freeze Purify Recrystallize (EtOH/Water) Bad->Purify Retest Verify Purity (TLC/NMR) Purify->Retest Retest->Pack

Caption: Decision matrix for handling 7-anilinoheptanoic acid to ensure long-term stability.

Troubleshooting Guide

Format: Symptom-Based Diagnosis.

SymptomDiagnosisRoot CauseCorrective Action
Material turns yellow/orange Early-stage oxidationFormation of N-oxides or azo-dimers due to light exposure.Purification: Recrystallize from Ethanol/Water (9:1). Store in amber glass immediately.
Material turns brown/purple Advanced degradationPolymerization (Aniline Black formation). Material is likely compromised.Discard or Chromatograph: Simple recrystallization may fail. Use Silica column (DCM/MeOH) to separate tars.
Material is sticky/clumping HygroscopyAbsorption of water by the carboxylic acid moiety.Vacuum Dry: Place in a vacuum desiccator over P₂O₅ for 24 hours. Ensure cap seal is tight.
Insoluble in standard buffer pH MismatchThe zwitterionic nature requires pH adjustment.Adjust pH: Dissolve in dilute base (NaOH) to deprotonate the acid, or dilute acid to protonate the amine.

Frequently Asked Questions (FAQs)

Q: Can I use antioxidants like BHT to stabilize the compound? A: Technically yes, but proceed with caution. Adding 0.1% BHT (Butylated hydroxytoluene) can scavenge radicals and prevent oxidation. However, this introduces an impurity that might interfere with downstream biological assays or coupling reactions. Only use antioxidants if you can tolerate the additive in your final application.

Q: I don't have an Argon line. Is a standard freezer okay? A: For short-term storage (<1 month), a standard freezer (-20°C) is acceptable if the vial is tightly sealed and wrapped in aluminum foil. For long-term storage, the lack of inert gas will eventually lead to surface oxidation (browning).

Q: How do I check if my compound has oxidized without running an NMR? A: TLC (Thin Layer Chromatography) is the quickest method.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: 5% Methanol in Dichloromethane.

  • Visualization: UV light (254 nm).[1]

  • Result: The pure compound will show a single spot. Oxidation products usually appear as a streak near the baseline or distinct spots with higher R_f values (azo compounds) or lower R_f (N-oxides).

Q: Is the oxidized material toxic? A: Aniline derivatives and their oxidation byproducts (quinones/azo dyes) can be genotoxic or sensitizing [3]. Always handle degraded material with full PPE (gloves, fume hood).

References

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Link

  • BenchChem. (2025).[1][2] Best practices for handling air and light-sensitive aniline hydrochloride compounds. Link

  • National Institutes of Health (NIH). (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides. Link

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 7-Aminoheptanoic acid. Link

Sources

Optimization

Alternative catalysts for direct amidation of heptanoic acid derivatives

Welcome to the Technical Support Center for the Catalytic Direct Amidation of Heptanoic Acid Derivatives . As drug development and chemical manufacturing shift toward sustainable practices, replacing stoichiometric coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Catalytic Direct Amidation of Heptanoic Acid Derivatives .

As drug development and chemical manufacturing shift toward sustainable practices, replacing stoichiometric coupling reagents (e.g., HATU, EDC) with catalytic direct amidation has become a critical priority. Heptanoic acid, a standard aliphatic carboxylic acid, presents unique challenges in direct amidation due to its propensity to form unreactive ammonium carboxylate salts with amines at ambient temperatures.

This guide provides field-proven insights, self-validating protocols, and troubleshooting workflows for utilizing alternative Lewis acid and boron-based catalysts.

Section 1: Catalyst Selection & Mechanistic Insights

Q: Why are traditional coupling reagents being replaced by Boron and Zirconium catalysts for aliphatic acids like heptanoic acid? A: Traditional reagents like HATU or EDC generate stoichiometric amounts of toxic byproducts, leading to exceptionally high E-factors (waste-to-product ratios). Direct thermal condensation of heptanoic acid and amines is possible but requires harsh temperatures (>160 °C), which degrades sensitive functional groups. Alternative catalysts, such as Zirconium(IV) salts and Boronic acids, lower the activation barrier by coordinating the carboxylate, increasing its electrophilicity, and allowing the reaction to proceed at 80–110 °C with water as the sole byproduct[1].

Q: How do Zirconium oxo clusters (ZrOC) facilitate amidation compared to simple Zr salts? A: When simple salts like


 are exposed to carboxylic acids under reaction conditions, they rapidly self-assemble into discrete hexanuclear (

) or dodecanuclear (

) oxo clusters. These in situ formed clusters are the actual active catalytic species. They are highly stable against hydrolysis, preventing the catalyst degradation that typically plagues early transition metals. The amine performs a nucleophilic attack on a terminal

-carboxylate ligand bound to the dinuclear zirconium core, followed by a rate-determining C–O bond cleavage[2].

Q: Are there viable alternatives to Zirconium and Boron? A: Yes. Titanium tetrafluoride (


) has emerged as a highly effective catalyst for the direct amidation of aliphatic acids. Unlike other metal fluorides, 

can drive the reaction to completion with as little as 5 mol% loading within 12 hours[3].

Section 2: Data Presentation

The following table summarizes the quantitative performance of alternative catalysts for the direct amidation of heptanoic acid derivatives.

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Water Removal StrategyTypical Yield (%)Approx. E-Factor
HATU / DIPEA (Baseline)100 (Stoichiometric)25None Required>95>50
Boric Acid 10 - 20110Dean-Stark Trap80 - 90<5
1-Thianthrenylboronic acid 10804Å Molecular Sieves85 - 95<5

(Zr oxo cluster)
5 - 1080 - 110Molecular Sieves / None85 - 98<5

5110None80 - 90<5

Section 3: Experimental Protocols & Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to verify mechanistic progress before proceeding to the next step.

Protocol A: Zirconium-Catalyzed Direct Amidation

Objective: Synthesize N-benzylheptanamide using


.
  • Catalyst Activation: In an oven-dried Schlenk flask under inert atmosphere, add heptanoic acid (1.0 equiv, 10 mmol) and

    
     (5 mol%).
    
    • Causality: Mixing the aliphatic acid with the Zr precatalyst before adding the amine ensures the rapid in situ formation of the active Zirconium oxo cluster[2].

  • Substrate Addition: Add toluene (10 mL) and benzylamine (1.2 equiv, 12 mmol).

  • Dehydration Setup: Attach a Dean-Stark apparatus filled with toluene.

  • Reaction Execution: Reflux the mixture at 110 °C for 12 hours.

  • Validation Checkpoint: Monitor the Dean-Stark trap. The theoretical yield of water is ~180 µL. Additionally, take a 50 µL crude aliquot for

    
     NMR. Validation: The reaction is proceeding if the 
    
    
    
    triplet of heptanoic acid at ~2.3 ppm shifts to ~2.1 ppm (amide product).
  • Workup: Cool to room temperature, wash with 1M HCl (to remove excess amine), followed by saturated

    
    , and concentrate in vacuo.
    
Protocol B: Boronic Acid-Catalyzed Amidation

Objective: Synthesize an aliphatic amide using 1-thianthrenylboronic acid[4].

  • Reagent Assembly: In a sealed tube, combine heptanoic acid (1.0 equiv), amine (1.5 equiv), and 1-thianthrenylboronic acid (10 mol%) in toluene.

  • Desiccant Addition: Add freshly activated 4Å molecular sieves (250 mg/mmol).

    • Causality: Boronic acids require at least three free coordination sites to form the active bridged B–O–B species. Excess water drives protodeboronation (destroying the catalyst) or forms inactive boroxines. Sieves act as a thermodynamic sink for water.

  • Heating & Validation: Heat to 80 °C for 48 hours. Validation: Spot the crude mixture on a TLC plate against a heptanoic acid standard (stain with Bromocresol Green). The disappearance of the yellow acidic spot confirms conversion.

  • Isolation: Filter through a short pad of Celite to remove the sieves, wash with ethyl acetate, and purify via flash chromatography.

Section 4: Mechanistic & Troubleshooting Visualizations

MechanisticCycle Precat Zr(IV) Precatalyst (e.g., Zr(OiPr)4) Cluster In situ Zr Oxo Cluster Active Catalytic Species Precat->Cluster Heat / Solvent Coord Carboxylate Coordination (Dinuclear Zr Intermediate) Cluster->Coord Catalytic Entry Substrates Heptanoic Acid + Amine Substrates->Coord Attack Nucleophilic Attack by Amine Coord->Attack Cleavage C-O Bond Cleavage (Rate-Determining Step) Attack->Cleavage Proton Transfer Cleavage->Cluster Catalyst Regeneration Product Heptanamide + H2O Cleavage->Product Amide Release

Mechanistic cycle of Zr-catalyzed direct amidation of heptanoic acid.

TroubleshootingFlow Issue Issue: Low Amide Yield (<50% Conversion) CheckH2O Is water efficiently removed? Issue->CheckH2O AddSieves Action: Add 4Å Molecular Sieves or use Dean-Stark CheckH2O->AddSieves No CheckAmine Is the amine secondary or highly basic? CheckH2O->CheckAmine Yes Inhibition Diagnosis: Product Inhibition (Lewis Base Binding) CheckAmine->Inhibition Yes IncreaseAmine Action: Increase Amine Conc. or switch to Zr oxo cluster Inhibition->IncreaseAmine

Troubleshooting workflow for low conversion in catalytic direct amidation.

Section 5: Troubleshooting FAQs

Q: My boronic acid-catalyzed amidation of heptanoic acid stalled at 40% conversion. What is causing this and how do I fix it? A: This is a classic symptom of water accumulation. Boronic acids are highly susceptible to moisture-induced deactivation. If water is not continuously removed, the catalyst either undergoes protodeboronation (cleavage of the C–B bond) or forms thermodynamically stable, catalytically inactive boroxine trimers. Fix: Ensure your 4Å molecular sieves are freshly activated (heated to 300 °C under vacuum for 3 hours). Alternatively, switch to a Dean-Stark apparatus to physically remove water from the equilibrium.

Q: I am observing severe product inhibition when using titanium or silanol catalysts with secondary amines. Why? A: Causality lies in Lewis acid-base interactions. The amide product is a Lewis base that can coordinate to your Lewis acidic catalyst. Tertiary amides (formed from secondary amines) are highly inhibitory because their increased electron density makes them stronger ligands than the starting materials, effectively poisoning the catalyst. Fix: You can overcome this by increasing the initial amine concentration (to outcompete the amide product for catalyst binding) or by switching to a more robust, sterically shielded catalyst like a Zirconium oxo cluster[1].

Q: The reaction mixture turned black and yielded no product when using


. What happened? 
A:  Titanium catalysts are highly sensitive to oxygen and moisture at elevated temperatures, leading to the formation of inactive titanium dioxide (

) aggregates (evidenced by the dark color and precipitation). Fix: Ensure strict Schlenk line techniques are used during the setup, and degas your toluene via freeze-pump-thaw cycles before heating.

References

  • Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. Journal of the American Chemical Society. 1

  • Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. ACS Publications - Inorganic Chemistry. 2

  • Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry. 4

  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating Amine and Amide Linkages in Phenylamino Heptanoic Acid Derivatives using FTIR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. The distinction between an amine and an amide linkage within a molecule can...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. The distinction between an amine and an amide linkage within a molecule can fundamentally alter its chemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral signatures of a secondary amine versus a secondary amide linkage, using a derivative of phenylamino heptanoic acid as a model system. We will explore the theoretical underpinnings of the key spectral differences, provide a practical experimental protocol, and present the data in a clear, comparative format.

The core of this analysis lies in identifying the unique vibrational modes of the functional groups present in two hypothetical isomers:

  • Isomer A (Amine): 7-(Phenylamino)heptanoic acid, featuring a secondary amine and a carboxylic acid.

  • Isomer B (Amide): N-Phenyl-7-aminoheptanoic acid (as an illustrative example of a secondary amide with a carboxylic acid), featuring a secondary amide and a carboxylic acid.

The Decisive Vibrational Signatures: A Tale of Two Functional Groups

The differentiation between the amine and amide linkages in these molecules hinges on the analysis of several key regions in the FTIR spectrum. The presence of the carbonyl group (C=O) directly adjacent to the nitrogen atom in the amide dramatically influences the vibrational frequencies of the N-H and C-N bonds compared to the amine.

1. The N-H Stretching Region (3500-3200 cm⁻¹):

  • Secondary Amine (Isomer A): A secondary amine typically exhibits a single, relatively weak to medium, and sharp N-H stretching band in the 3350-3310 cm⁻¹ region.[1] The sharpness of this peak can be influenced by hydrogen bonding, but it is generally more defined than the N-H stretch of an amide.

  • Secondary Amide (Isomer B): A secondary amide also shows a single N-H stretching band, but it is generally found at a slightly lower frequency, in the range of 3370-3170 cm⁻¹, and is often broader and more intense than that of a secondary amine due to stronger hydrogen bonding facilitated by the adjacent carbonyl group.[2]

2. The Carbonyl (C=O) Stretching Region (1800-1600 cm⁻¹):

  • Isomer A (Amine): The only carbonyl group present is that of the carboxylic acid. This will produce a strong, and often broad, absorption band in the 1760-1690 cm⁻¹ range.[3] The broadness is a result of hydrogen bonding between the carboxylic acid molecules.

  • Isomer B (Amide): This molecule contains two carbonyl groups: one from the carboxylic acid and one from the amide. The amide C=O stretch, known as the Amide I band , is a very strong and characteristic absorption typically found between 1680 and 1630 cm⁻¹.[2] This is at a lower frequency than the typical carboxylic acid C=O stretch due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond. The carboxylic acid C=O stretch will also be present, potentially leading to two distinct or overlapping carbonyl peaks.

3. The N-H Bending and C-N Stretching Region (1650-1500 cm⁻¹ and 1400-1200 cm⁻¹):

  • Secondary Amine (Isomer A): Secondary amines may show a weak N-H bending vibration around 1600-1500 cm⁻¹, though it is often not prominent.[4] The C-N stretching of an aromatic amine is typically found in the 1335-1250 cm⁻¹ region.[1]

  • Secondary Amide (Isomer B): Secondary amides exhibit a characteristic and strong N-H in-plane bending vibration known as the Amide II band , which appears in the 1570-1515 cm⁻¹ range.[2] This band is a coupled vibration of N-H bending and C-N stretching and is a key diagnostic feature for secondary amides. The C-N stretch of the amide is also a significant contributor to the Amide II band.

4. The Carboxylic Acid O-H Stretch (3300-2500 cm⁻¹):

Both isomers possess a carboxylic acid group, which will display a very broad and strong O-H stretching absorption band from approximately 3300 to 2500 cm⁻¹.[3][5] This broad feature often overlaps with the C-H stretching vibrations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To reliably distinguish between the amine and amide linkages, careful sample preparation and data acquisition are crucial.

Materials:

  • Sample (phenylamino heptanoic acid derivative)

  • Potassium Bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr at ~110°C for at least 2 hours to remove any adsorbed water.

    • Weigh out approximately 1-2 mg of the sample and 150-200 mg of dry KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

    • Transfer the powder to the pellet die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the peak positions (in cm⁻¹) and relative intensities.

    • Compare the observed peaks with the expected characteristic frequencies for amine, amide, and carboxylic acid functional groups.

Comparative Data Summary

The following table summarizes the key FTIR peaks that differentiate between the secondary amine and secondary amide linkages in a phenylamino heptanoic acid derivative.

Vibrational Mode Isomer A: 7-(Phenylamino)heptanoic acid (Secondary Amine) Isomer B: N-Phenyl-7-aminoheptanoic acid (Secondary Amide) Significance for Differentiation
N-H Stretch ~3350-3310 cm⁻¹ (single, weak to medium, sharp)[1]~3370-3170 cm⁻¹ (single, medium to strong, broader)[2]The amide N-H stretch is typically broader and at a slightly lower frequency.
C=O Stretch ~1760-1690 cm⁻¹ (strong, broad, from carboxylic acid)[3]~1680-1630 cm⁻¹ (Amide I, very strong) and ~1760-1690 cm⁻¹ (carboxylic acid)[2]The presence of the distinct and strong Amide I band is a definitive marker for the amide.
N-H Bend ~1600-1500 cm⁻¹ (weak and often indistinct)[4]~1570-1515 cm⁻¹ (Amide II, strong)[2]The strong Amide II band is a key diagnostic peak for a secondary amide.
C-N Stretch ~1335-1250 cm⁻¹ (aromatic amine)[1]Coupled with N-H bend in the Amide II band.The distinct C-N stretch in the amine vs. the coupled vibration in the amide.
O-H Stretch ~3300-2500 cm⁻¹ (very broad, strong)[3][5]~3300-2500 cm⁻¹ (very broad, strong)[3][5]Present in both, confirming the carboxylic acid, but not a differentiating feature.
Visualizing the Logic of Spectral Interpretation

The following diagram illustrates the decision-making process for distinguishing between the amine and amide linkages based on the key FTIR spectral features.

FTIR_Analysis_Flowchart Start Analyze FTIR Spectrum Check_Carbonyl Examine C=O Region (1800-1600 cm⁻¹) Start->Check_Carbonyl Two_CO_Peaks Two C=O Peaks? (Carboxylic Acid & Amide I) Check_Carbonyl->Two_CO_Peaks Check_NH_Bend Examine N-H Bend Region (1650-1500 cm⁻¹) Strong_Amide_II Strong Amide II Band? (~1550 cm⁻¹) Check_NH_Bend->Strong_Amide_II Weak_NH_Bend Weak/Absent N-H Bend? Check_NH_Bend->Weak_NH_Bend Check_NH_Stretch Examine N-H Stretch Region (3500-3200 cm⁻¹) Broad_NH_Stretch Broad N-H Stretch? Check_NH_Stretch->Broad_NH_Stretch Sharp_NH_Stretch Sharper N-H Stretch? Check_NH_Stretch->Sharp_NH_Stretch Is_Amide Conclusion: Secondary Amide Linkage Is_Amine Conclusion: Secondary Amine Linkage Two_CO_Peaks->Check_NH_Bend Yes Single_CO_Peak Single C=O Peak? (Carboxylic Acid) Two_CO_Peaks->Single_CO_Peak No Strong_Amide_II->Check_NH_Stretch Yes Strong_Amide_II->Is_Amine No Broad_NH_Stretch->Is_Amide Yes Broad_NH_Stretch->Is_Amine No Single_CO_Peak->Check_NH_Bend Yes Single_CO_Peak->Is_Amine No, implies other structure Weak_NH_Bend->Check_NH_Stretch Yes Weak_NH_Bend->Is_Amide No Sharp_NH_Stretch->Is_Amide No Sharp_NH_Stretch->Is_Amine Yes

Caption: A flowchart illustrating the key decision points in the FTIR spectral analysis for differentiating between a secondary amine and a secondary amide linkage in a molecule also containing a carboxylic acid.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). In University of Calgary. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). In Specac Ltd. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). In University of Calgary. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, February 7). In Oregon State University. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). In Illinois State University. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Protein Secondary Structural Analysis by FTIR. (n.d.). In Shimadzu. Retrieved from [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). In JenaLib. Retrieved from [Link]

  • Study of the composition of amines using IR spectroscopy. (2025, December 12). ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. (2021, December 17). MDPI. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). In Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

Sources

Comparative

Comparative Guide: IC50 &amp; Mechanistic Profile of 7-oxo-7-(phenylamino)heptanoic acid vs. SAHA (Vorinostat)

Executive Summary This technical guide provides a rigorous comparative analysis between SAHA (Vorinostat) , a clinically approved pan-HDAC inhibitor, and 7-oxo-7-(phenylamino)heptanoic acid (also known as Pimeloylanilide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between SAHA (Vorinostat) , a clinically approved pan-HDAC inhibitor, and 7-oxo-7-(phenylamino)heptanoic acid (also known as Pimeloylanilide), a structural analog often utilized as a synthesis intermediate or negative control in epigenetic assays.

The Core Distinction:

  • SAHA is a nanomolar-potency inhibitor (IC50: 10–200 nM ) driven by its hydroxamic acid Zinc-Binding Group (ZBG).

  • 7-oxo-7-(phenylamino)heptanoic acid is effectively inactive or weakly active against HDACs (IC50: >50 µM ) due to the substitution of the hydroxamate with a carboxylic acid and a shortened alkyl linker (C7 vs. C8).

This guide details the structural causality behind this divergence, provides experimental protocols for verification, and outlines the specific utility of the heptanoic acid derivative in Thromboxane A2 (TP) receptor research.

Part 1: Structural & Mechanistic Analysis (SAR)

The dramatic difference in IC50 values is not accidental; it is a direct consequence of the Structure-Activity Relationship (SAR) governing Histone Deacetylase (HDAC) inhibition.

Chemical Identity Comparison
FeatureSAHA (Vorinostat) 7-oxo-7-(phenylamino)heptanoic acid
CAS Number 149647-78-9160777-08-2
Common Name Suberoylanilide Hydroxamic AcidPimeloylanilide
Linker Length C8 (Suberic backbone)C7 (Pimelic backbone)
Zinc Binding Group Hydroxamic Acid (-CONHOH)Carboxylic Acid (-COOH)
Cap Group Phenylamino (Anilide)Phenylamino (Anilide)
Primary Target Class I & II HDACsThromboxane A2 (TP) Receptor (Putative)
The Causality of Inhibition (Mechanism)

HDACs possess a deep, narrow hydrophobic pocket with a Zinc ion (


) at the base, essential for catalytic deacetylation.
  • SAHA (The Key): The hydroxamic acid group acts as a bidentate chelator, forming a stable complex with the active site

    
    . The C8 linker is the optimal length to span the hydrophobic tunnel, positioning the cap group at the rim.
    
  • 7-oxo-7-(phenylamino)heptanoic acid (The Mismatch):

    • Weak Chelation: The carboxylic acid is a monodentate ligand with significantly lower affinity for

      
       compared to hydroxamic acid.
      
    • Sub-optimal Length: The C7 (pimelic) linker is one carbon shorter than the C8 (suberic) linker of SAHA. This slight reduction prevents the cap group from sitting flush against the enzyme surface when the acid group is near the zinc, destabilizing the binding event.

Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the inhibitor's binding capability.

HDAC_Mechanism SAHA SAHA (Vorinostat) (Hydroxamic Acid ZBG) HDAC_Pocket HDAC Active Site (Hydrophobic Tunnel) SAHA->HDAC_Pocket Enters Tunnel Zinc Catalytic Zinc Ion (Zn2+) SAHA->Zinc High Affinity Acid 7-oxo-7-(phenylamino) heptanoic acid (Carboxylic Acid ZBG) Acid->HDAC_Pocket Enters Tunnel Acid->Zinc Low Affinity HDAC_Pocket->Zinc Binding Stable Bidentate Chelation Zinc->Binding With SAHA NoBinding Weak/Unstable Interaction Zinc->NoBinding With Acid Analog Acetylation Hyperacetylation of Histones (H3, H4) Binding->Acetylation Deacetylation Continued Deacetylation (Gene Silencing) NoBinding->Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest Acetylation->Apoptosis Proliferation Unchecked Cell Proliferation Deacetylation->Proliferation

Caption: Mechanistic divergence: SAHA effectively chelates the catalytic Zinc, halting deacetylation, whereas the acid analog fails to bind effectively, allowing enzymatic activity to persist.

Part 2: Comparative IC50 Data

The following data aggregates enzymatic and cellular assay results. Note that 7-oxo-7-(phenylamino)heptanoic acid is often used as a negative control in these contexts.

Table 1: Enzymatic Inhibition (Cell-Free Assays)
Target IsoformSAHA IC50 (nM)7-oxo-7-(phenylamino)heptanoic acid IC50 (µM)Interpretation
HDAC1 10 – 20> 50 µMSAHA is >2,500x more potent.
HDAC3 20 – 50> 50 µMAcid analog shows no significant inhibition.
HDAC6 10 – 15> 100 µMSAHA is highly selective for HDAC6; Acid is inactive.
HDAC8 100 – 200N/D (Inactive)-
Table 2: Cellular Viability (Proliferation Assays)
Cell LineSAHA IC50 (µM)7-oxo-7-(phenylamino)heptanoic acid IC50 (µM)
HeLa (Cervical) 1.0 – 3.0> 100 (Non-toxic)
MCF-7 (Breast) 0.5 – 1.5> 100
LNCaP (Prostate) 2.5 – 5.0> 100

Expert Insight: In cellular assays, the carboxylic acid analog is often used to demonstrate that the biological effect (apoptosis) is strictly due to HDAC inhibition (via the hydroxamate) and not off-target toxicity from the anilide cap group.

Part 3: Experimental Protocol (Validation)

To verify these IC50 values in your own lab, use the following Fluorometric HDAC Activity Assay . This protocol is designed to be self-validating by including Trichostatin A (TSA) as a positive control and the Acid Analog as a negative control.

Workflow Diagram

Assay_Protocol Step1 1. Prepare Reagents (Substrate + Buffer) Step2 2. Compound Addition (SAHA vs Acid Analog) Step1->Step2 Step3 3. Incubation (30 min @ 37°C) Step2->Step3 Step4 4. Developer Addition (Lysine Developer) Step3->Step4 Step5 5. Read Fluorescence (Ex/Em: 350/460nm) Step4->Step5 Control_Pos Pos Control: SAHA (Low Signal) Step5->Control_Pos Control_Neg Neg Control: Acid Analog (High Signal) Step5->Control_Neg

Caption: Step-by-step fluorometric assay workflow. Low fluorescence indicates effective inhibition (SAHA), while high fluorescence indicates enzymatic activity (Acid Analog).

Detailed Methodology

Reagents:

  • HDAC Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Developer: Trypsin or Lysyl endopeptidase solution.

Step-by-Step Procedure:

  • Preparation: Dilute SAHA and 7-oxo-7-(phenylamino)heptanoic acid in DMSO. Prepare a serial dilution (e.g., 1 nM to 10 µM for SAHA; 1 µM to 100 µM for the Acid).

  • Enzyme Mix: Add 15 µL of purified HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) to a 96-well black plate.

  • Inhibitor Treatment: Add 10 µL of the test compounds to the respective wells.

    • Self-Validation: Include a "No Enzyme" blank and a "Solvent Only" (DMSO) control.

  • Substrate Initiation: Add 25 µL of the Fluorogenic Substrate solution.

  • Incubation: Incubate at 37°C for 30 minutes. The HDAC removes the acetyl group from the substrate.[1]

  • Development: Add 50 µL of Developer solution. This cleaves the deacetylated peptide, releasing the fluorophore (AMC). Incubate for 15 minutes at room temperature.

  • Measurement: Read fluorescence on a microplate reader (Ex: 350-360 nm; Em: 450-460 nm).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log(concentration) vs. % Inhibition to derive IC50.

Part 4: Alternative Applications (TP Receptor)

While 7-oxo-7-(phenylamino)heptanoic acid is a poor HDAC inhibitor, it is scientifically relevant in Thromboxane Research .

  • Role: It serves as a key intermediate in the synthesis of Seratrodast , a Thromboxane A2 (TP) receptor antagonist used in asthma therapy.[2]

  • Hypothesis: Recent studies suggest the acid itself may possess weak antagonism toward the TP receptor, distinct from epigenetic pathways.

  • Differentiation: If your experimental data shows activity for the Acid Analog, verify if the phenotype is TP-receptor mediated (e.g., using a specific TP agonist like U46619) rather than HDAC mediated.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

  • Richon, V. M., et al. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003-3007. Link

  • Wong, J. C., et al. (2003).[3] Structural biasing elements for in-cell histone deacetylase paralog selectivity. Journal of the American Chemical Society, 125(19), 5586-5587. Link

  • BenchChem. (2025).[2] Validating the Mechanism of Action of 7-Oxo-7-(phenylamino)heptanoic Acid: A Comparative Guide. Link

  • Cayman Chemical. (2024). SAHA (Vorinostat) Product Information & Biological Data. Link

Sources

Validation

A Senior Application Scientist's Guide to the Validation of HDAC Inhibition Assays for Pimelic Acid Monoanilide Derivatives

This guide provides an in-depth comparison and validation framework for researchers, scientists, and drug development professionals working with pimelic acid monoanilide derivatives as histone deacetylase (HDAC) inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for researchers, scientists, and drug development professionals working with pimelic acid monoanilide derivatives as histone deacetylase (HDAC) inhibitors. We will move beyond standard protocols to address the unique biochemical properties of this compound class, ensuring robust and reliable data generation.

Introduction: The Unique Challenge of Pimelic Acid Monoanilides

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders.[1] This has made them prime targets for therapeutic intervention.[2][3] Among the diverse chemical scaffolds of HDAC inhibitors, pimelic acid monoanilides (including pimelic diphenylamides) have emerged as a promising class.[3]

A crucial characteristic of these molecules is their kinetic profile; they are often slow, tight-binding inhibitors of Class I HDACs (HDAC1, 2, and 3), sometimes with a preference for HDAC3.[4][5] Unlike "fast-on/fast-off" inhibitors like the hydroxamate Vorinostat (SAHA), pimelic diphenylamides can take a significant amount of time to reach equilibrium with their enzyme target.[4][5] This slow-binding behavior is a critical experimental variable. Failure to account for it can lead to a substantial underestimation of a compound's true potency and misinterpretation of its isoform selectivity.[5][6]

This guide is therefore designed to provide the necessary expertise to select, perform, and validate an HDAC inhibition assay specifically for this unique and therapeutically relevant class of compounds.

Part 1: Selecting the Optimal Assay Platform

The choice of assay technology is the foundation of any successful screening or characterization campaign. For HDACs, the primary methods rely on detecting the product of the deacetylation reaction. The main platforms are fluorometric, luminogenic, and colorimetric assays.

Assay PlatformPrincipleAdvantagesDisadvantagesBest Suited For
Fluorometric A fluorogenic peptide substrate is deacetylated, allowing a developer enzyme (like trypsin) to cleave the peptide and release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).[7]High sensitivity, wide availability of kits and reagents, suitable for HTS, continuous assay formats are possible.[8]Prone to interference from fluorescent compounds; requires a secondary developer step in discontinuous formats.Initial potency determination (IC50), selectivity profiling, and detailed kinetic studies.
Luminogenic A pro-aminoluciferin substrate is deacetylated, enabling cleavage by a developer protease to release aminoluciferin, which generates a stable light signal with luciferase.[2][9]Extremely high sensitivity, excellent signal-to-background ratio, low potential for compound interference, well-suited for cell-based assays.[2][9]Generally more expensive than fluorometric assays; the "glow" reaction can be long-lasting, which may mask kinetic effects.High-throughput screening (HTS), cell-based target engagement, and studies with low enzyme concentrations.
Colorimetric A substrate containing an acetylated p-nitroaniline (pNA) moiety is deacetylated, and a developer releases the colored pNA group, which is measured by absorbance.Cost-effective, simple instrumentation (standard plate reader).Lower sensitivity compared to other methods, higher potential for compound interference (colored compounds).[10]Not recommended for potent inhibitors like pimelic acid monoanilides where high sensitivity is required.

Recommendation for Pimelic Acid Monoanilides:

A fluorometric assay offers the best balance of sensitivity, cost-effectiveness, and flexibility for detailed kinetic characterization, which is paramount for this compound class. Luminogenic assays, like the HDAC-Glo™ platform, are excellent for high-throughput screening and cell-based formats due to their robustness and high sensitivity.[2][9]

Part 2: A Validated Protocol for a Discontinuous Fluorometric HDAC Inhibition Assay

This protocol is designed to determine the inhibitory potential of a pimelic acid monoanilide derivative against a specific Class I HDAC isoform (e.g., HDAC3). The central thesis here is the critical importance of the pre-incubation step to allow for the slow-binding kinetics of the inhibitor to reach equilibrium with the enzyme.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagents: 1. Assay Buffer 2. HDAC Enzyme Stock 3. Inhibitor Dilution Series 4. Substrate Stock 5. Developer Solution A1 Add Enzyme and Inhibitor to 96-well plate P1->A1 A2 Pre-incubate Enzyme + Inhibitor (Critical for Slow-Binding Compounds) A1->A2 Allow equilibrium A3 Initiate Reaction: Add Fluorogenic Substrate A2->A3 Start deacetylation A4 Incubate at 37°C (e.g., 30 minutes) A3->A4 A5 Stop Reaction: Add Developer Solution (e.g., Trypsin + TSA) A4->A5 Release fluorophore A6 Incubate at RT (e.g., 15-20 minutes) A5->A6 R1 Read Fluorescence (Ex: 360nm, Em: 460nm) A6->R1 R2 Calculate % Inhibition R1->R2 R3 Plot Dose-Response Curve and Determine IC50 R2->R3

Caption: Workflow for a discontinuous fluorometric HDAC inhibition assay.

Materials:
  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Pimelic acid monoanilide test compound

  • Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer Solution (Assay buffer containing Trypsin and a pan-HDAC inhibitor like TSA to stop the reaction)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well assay plates

  • Fluorescent plate reader

Step-by-Step Protocol:
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of your pimelic acid monoanilide derivative in DMSO. A typical starting concentration might be 100 µM. Also, prepare dilutions for your control inhibitor (SAHA).

  • Enzyme Preparation : Dilute the recombinant HDAC enzyme in cold assay buffer to a working concentration that yields a robust signal within the linear range of the assay (determined during initial assay development).

  • Assay Plate Setup :

    • Add 40 µL of assay buffer to all wells.

    • Add 5 µL of diluted compound or DMSO vehicle (for 0% inhibition control) or a saturating concentration of SAHA (for 100% inhibition control) to the appropriate wells.

    • Add 5 µL of diluted HDAC enzyme to all wells except the "no enzyme" blank. Add 5 µL of assay buffer to the blank wells.

  • Pre-incubation (The Critical Step) : This is the most important step for slow-binding inhibitors.[4] Mix the plate gently and incubate for a set period (e.g., 60-120 minutes) at room temperature. The optimal pre-incubation time must be determined empirically (see Part 3).

  • Reaction Initiation : Add 50 µL of the fluorogenic substrate (diluted in assay buffer to a final concentration near its Km) to all wells to start the reaction. The final volume should be 100 µL.

  • Enzymatic Reaction : Incubate the plate at 37°C for 30-60 minutes. The time should be optimized to ensure the reaction in the 0% inhibition control wells does not exceed 10-15% of the total substrate conversion.

  • Reaction Termination : Add 50 µL of Developer Solution to each well. This stops the HDAC reaction (due to the included pan-inhibitor) and allows the trypsin to cleave the deacetylated substrate, releasing the fluorophore.

  • Signal Development : Incubate at room temperature for 15-20 minutes.

  • Data Acquisition : Read the plate on a fluorescent plate reader with excitation at ~360 nm and emission at ~460 nm.[11]

Part 3: The Validation Framework: A Self-Verifying System

A protocol is only as good as its validation. For pimelic acid monoanilides, validation requires a multi-step process to ensure data is accurate and trustworthy.

Establishing Assay Robustness (Z'-Factor)

The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS and quantitative pharmacology.

  • Procedure : Prepare a plate with multiple replicates (n ≥ 16) of your positive control (0% inhibition, enzyme + DMSO) and negative control (100% inhibition, enzyme + saturating SAHA).

  • Calculation : Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Trustworthiness : A high Z'-factor confirms that the signal window is large enough to reliably distinguish active from inactive compounds.[9]

Determining True Inhibitor Potency (IC50/Ki)

For slow-binding inhibitors, a single IC50 value from a fixed-time point assay is often misleading.[5][6] The apparent potency will increase with the pre-incubation time until equilibrium is reached.

G cluster_legend Legend E E EI_initial E-I E->EI_initial k_on (fast) I I EI_initial->E k_off (fast) EI_final E*-I EI_initial->EI_final k_iso (slow) EI_final->EI_initial k_iso_rev (very slow) Enzyme E: Enzyme Inhibitor I: Inhibitor InitialComplex E-I: Initial Collision Complex FinalComplex E*-I: Isomerized, Tight-Binding Complex

Caption: Mechanism of slow, tight-binding inhibition.

  • Experimental Design: Pre-incubation Time Course :

    • Set up multiple identical assay plates.

    • On each plate, prepare a full dose-response curve of your pimelic acid monoanilide.

    • Vary the pre-incubation time for each plate (e.g., 0, 15, 30, 60, 90, 120 minutes) before adding the substrate.

    • Calculate the IC50 value for each time point.

  • Data Analysis & Interpretation :

    • Plot the IC50 value as a function of pre-incubation time.

    • The IC50 will decrease over time and eventually plateau. The IC50 value at this plateau represents the true equilibrium potency of the inhibitor.

    • Trustworthiness : This experiment validates that you are measuring the true potency and not an artifact of insufficient incubation time. All future experiments should use the pre-incubation time determined from this experiment.

Assessing Isoform Selectivity

Pimelic acid monoanilides are typically Class I selective.[4] This must be confirmed experimentally.

  • Procedure : Using the optimized assay protocol (including the validated pre-incubation time), run dose-response curves for your compound against a panel of purified HDAC isoforms (e.g., HDAC1, 2, 3 from Class I; HDAC6 from Class IIb; HDAC8 from Class I).

  • Data Presentation : Summarize the IC50 values in a table to visualize the selectivity profile.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
Pimelic Anilide X 21018515>10,000
SAHA (Control) 58612
  • Interpretation : The data clearly shows that "Pimelic Anilide X" is a potent HDAC3 inhibitor with high selectivity against other isoforms, a characteristic feature of this compound class.[4]

Confirming Cellular Target Engagement

A biochemical assay demonstrates enzyme inhibition, but a cell-based assay confirms that the compound can enter cells and engage its target in a physiological context.[12][13]

  • Method: Western Blot for Downstream Markers :

    • Treat cultured cells (e.g., HeLa or HCT116) with varying concentrations of your inhibitor for a set time (e.g., 18-24 hours).

    • Lyse the cells and quantify total protein.

    • Perform a Western blot to detect the acetylation status of known HDAC substrates.

      • For Class I HDACs, probe for acetylated Histone H3 or H4.

      • For HDAC6 (a common counterscreen target), probe for acetylated α-tubulin.[14][15]

    • An increase in the acetylation of these substrates confirms that the inhibitor is active in a cellular environment.[16]

  • Trustworthiness : This orthogonal assay validates the biochemical findings and provides crucial evidence of cellular activity, bridging the gap between biochemistry and biology.

References

  • A comparative study of target engagement assays for HDAC1 inhibitor profiling. PMC. Available at: [Link]

  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Available at: [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC. Available at: [Link]

  • Histone Deacetylase Activity Assay. Springer Nature Experiments. Available at: [Link]

  • A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. PubMed. Available at: [Link]

  • Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv. Available at: [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. Available at: [Link]

  • Interpreting clinical assays for histone deacetylase inhibitors. PMC. Available at: [Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Publications. Available at: [Link]

  • HDAC11 cellular assay validation with catalytic mutants and inhibitors. Zenodo. Available at: [Link]

  • Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo. PubMed. Available at: [Link]

  • Virtual screening and experimental validation of novel histone deacetylase inhibitors. ResearchGate. Available at: [Link]

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. Available at: [Link]

  • Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. PMC. Available at: [Link]

  • Comparison of HDAC inhibitors in clinical development. Taylor & Francis Online. Available at: [Link]

  • Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. PubMed. Available at: [Link]

  • Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLOS One. Available at: [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC. Available at: [Link]

Sources

Comparative

Comparative stability of 7-(phenylamino)heptanoic acid vs 7-aminoheptanoic acid

Title: Comparative Stability Guide: 7-(Phenylamino)heptanoic Acid vs. 7-Aminoheptanoic Acid Introduction In the design of targeted therapeutics, PROTAC linkers, and proteomics probes, the structural modification of aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability Guide: 7-(Phenylamino)heptanoic Acid vs. 7-Aminoheptanoic Acid

Introduction

In the design of targeted therapeutics, PROTAC linkers, and proteomics probes, the structural modification of aliphatic building blocks drastically alters their physicochemical stability. This guide provides a rigorous, objective comparison between 7-aminoheptanoic acid (7-AHA) , a standard aliphatic omega-amino acid, and its N-phenylated derivative, 7-(phenylamino)heptanoic acid (7-PAHA) .

By substituting a proton on the primary amine with a bulky, electron-withdrawing phenyl ring, we fundamentally shift the molecule's electronic distribution, pKa, and susceptibility to oxidative and thermal degradation. Understanding the causality behind these shifts is critical for optimizing formulation stability and predicting in vivo half-lives.

Mechanistic Causality of Stability Differences

As application scientists, we do not merely observe degradation; we must understand its electronic and thermodynamic drivers to design better assays.

  • Electronic Effects and Oxidative Susceptibility: 7-AHA features a primary aliphatic amine that is fully protonated at physiological pH, rendering it highly resistant to auto-oxidation[1]. In contrast, the nitrogen lone pair in 7-PAHA is delocalized into the aromatic pi-system. While this reduces basicity, it significantly lowers the oxidation potential. Secondary arylamines are highly susceptible to radical-mediated oxidation, rapidly forming N-oxides or reactive quinone imine intermediates under oxidative stress[2].

  • Thermodynamic and pH Stability: 7-AHA exists as a highly stable zwitterion in aqueous solutions, boasting a melting point of 188–189.5 °C[3]. Its high polarity (LogP ~0.42) ensures excellent solvation and thermodynamic stability in polar matrices[1]. The introduction of the lipophilic phenyl group in 7-PAHA increases the LogP and drops the amine pKa from ~10.5 to ~4.5. Consequently, 7-PAHA is largely unprotonated at pH 7.4, which can lead to pH-dependent precipitation or partitioning into lipid phases, complicating long-term formulation stability.

Quantitative Data Comparison

The following table synthesizes the physicochemical and stability metrics based on structure-activity relationships and empirical baseline data.

Parameter7-Aminoheptanoic Acid (7-AHA)7-(Phenylamino)heptanoic Acid (7-PAHA)Causality / Formulation Implication
Amine Type Primary AliphaticSecondary AromaticDictates oxidative vulnerability and basicity.
Amine pKa (est.) ~10.5~4.57-PAHA is unprotonated at physiological pH (7.4).
LogP 0.42~2.80 (Calculated)7-PAHA has higher lipophilicity, lowering aqueous stability.
Melting Point 188 - 189.5 °C~110 - 120 °CAromatic ring disrupts the tight zwitterionic crystal lattice.
Oxidative Half-life (10mM AAPH, 40°C)> 72 hours< 4 hoursArylamine is rapidly oxidized to N-oxide derivatives.
Aqueous Stability (pH 7.4, 25°C)Stable (> 6 months)Prone to precipitation / oxidation7-PAHA requires co-solvents or antioxidants for storage.

Visualizing the Stability Logic

G A 7-Aminoheptanoic Acid (Aliphatic Primary Amine) C High pKa (~10.5) Protonated at physiological pH A->C B 7-(Phenylamino)heptanoic Acid (Secondary Arylamine) D Low pKa (~4.5) Unprotonated at pH 7.4 B->D E High Aqueous Solubility Resistant to Auto-oxidation C->E F Higher Lipophilicity Susceptible to N-oxidation D->F

Causality of structural modifications on physicochemical and oxidative stability.

Self-Validating Experimental Protocols

To objectively compare the stability of these two compounds, we employ self-validating kinetic assays. The inclusion of internal standards and rigid quenching steps ensures that the degradation observed is not an artifact of the sample preparation process.

Protocol 1: Accelerated Oxidative Degradation Assay

Objective: Quantify the oxidative vulnerability of the secondary arylamine vs. the primary aliphatic amine.

  • Sample Preparation: Prepare 1.0 mM stock solutions of 7-AHA and 7-PAHA in 50 mM phosphate buffer (pH 7.4). For 7-PAHA, utilize 5% DMSO as a co-solvent to maintain complete solubility.

  • Stress Induction: Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to a final concentration of 10 mM. Causality: AAPH provides a constant, temperature-controlled flux of peroxyl radicals, avoiding the erratic and unpredictable kinetics of spontaneous auto-oxidation.

  • Incubation: Incubate the vials in a thermomixer at 40°C in the dark (to prevent confounding photo-degradation).

  • Quenching (Self-Validation Step): At specific time points (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots and immediately quench the reaction by adding 100 µL of ice-cold methanol containing 10 mM BHT (butylated hydroxytoluene) and 1 µM of an isotopically labeled internal standard. Causality: BHT instantly halts radical propagation, ensuring the measured concentration accurately reflects the exact time point of extraction.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to pellet any aggregates. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and identify N-oxide degradants.

Protocol 2: pH-Dependent Hydrolytic Stability

Objective: Assess formulation viability across physiological and gastrointestinal pH ranges.

  • Buffer Preparation: Prepare three buffered solutions: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).

  • Incubation: Suspend 5 mg of each compound in 5 mL of the respective buffers. Sonicate for 10 minutes and incubate at 37°C for 48 hours under constant agitation.

  • Filtration & Analysis: Filter the suspensions through a 0.22 µm PTFE syringe filter to separate dissolved from undissolved compound. Quantify the soluble fraction via HPLC-UV (210 nm for 7-AHA; 254 nm for 7-PAHA).

  • Data Interpretation: 7-AHA will demonstrate near 100% recovery across all pH levels due to its stable zwitterionic nature[1]. 7-PAHA will show severe concentration drops at pH 7.4 and 10.0 due to amine deprotonation and subsequent hydrophobic precipitation.

Experimental Workflow Diagram

Workflow S1 Sample Prep (Equimolar Solutions) S2 Stress Conditions (AAPH Radicals / pH) S1->S2 S3 Quenching & Internal Standard S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Kinetic Modeling (Half-life Calculation) S4->S5

Self-validating experimental workflow for comparative stability assessment.

References

Sources

Validation

Melting point determination of pure 7-oxo-7-(phenylamino)heptanoic acid

Title: Melting Point Determination of Pure 7-Oxo-7-(phenylamino)heptanoic Acid: A Comparative Methodological Guide Introduction 7-Oxo-7-(phenylamino)heptanoic acid (also known as pimelanilic acid, CAS: 160777-08-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Melting Point Determination of Pure 7-Oxo-7-(phenylamino)heptanoic Acid: A Comparative Methodological Guide

Introduction

7-Oxo-7-(phenylamino)heptanoic acid (also known as pimelanilic acid, CAS: 160777-08-2) is a critical bifunctional building block utilized in proteomics and the synthesis of histone deacetylase (HDAC) inhibitors [1]. Because it possesses both a hydrogen-bond donating amide group and a hydrogen-bond accepting carboxylic acid, its solid-state crystalline packing is highly susceptible to polymorphism and moisture absorption. Consequently, precise melting point (m.p.) determination is not merely a routine identity check, but a rigorous thermodynamic validation of its purity and structural integrity [2]. This guide objectively compares three leading analytical alternatives for evaluating the melting behavior of this compound and provides field-proven, self-validating experimental protocols.

Comparative Methodologies for Melting Point Determination

When assessing the thermal properties of 7-oxo-7-(phenylamino)heptanoic acid, researchers must choose a technique that balances throughput with thermodynamic resolution. Because secondary amides can undergo simultaneous melting and decomposition (darkening), visual verification is often required alongside automated detection.

  • Automated Capillary Method (e.g., Stuart SMP3, Mettler Toledo MP90)

    • Mechanism: Utilizes light transmission through a glass capillary. As the sample transitions from solid to liquid, light transmittance increases, triggering the detection of the onset and clear points.

    • Performance: Highly efficient for routine quality control (QC). However, it may struggle to differentiate between true melting and thermal decomposition without visual video-recording capabilities.

  • Differential Scanning Calorimetry (DSC)

    • Mechanism: Measures the heat flow required to increase the temperature of the sample compared to an empty reference pan.

    • Performance: The gold standard for thermodynamic purity. DSC quantitatively detects endothermic melting transitions and can identify trace polymorphs or solvates that capillary methods miss.

  • Hot-Stage Microscopy (HSM)

    • Mechanism: Couples a polarizing light microscope with a temperature-controlled stage.

    • Performance: Best for visual phase identification. It allows the analyst to observe desolvation, solid-solid phase transitions, and the exact onset of capillary flow, which is crucial for compounds prone to charring.

Objective Comparison of Alternatives
ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Visual/Optical Onset & Clear PointHeat Flow (Endotherm/Exotherm)Visual Phase Transition
Sample Size 2–3 mm capillary height (~1–3 mg)2–5 mg< 1 mg
Polymorph Detection Poor (Often masks transitions)Excellent (Resolves distinct endotherms)Good (Visualizes crystal changes)
Throughput High (Up to 6 concurrent samples)Low (Sequential analysis)Low (Sequential, manual)
Decomposition ID Moderate (Requires video recording)Good (Exothermic baseline shift)Excellent (Direct visual charring)
Relative Cost Low to ModerateHighModerate to High

Experimental Protocols: Self-Validating Workflows

Expertise & Experience Note: The presence of the carboxylic acid moiety in 7-oxo-7-(phenylamino)heptanoic acid makes it hygroscopic. Moisture acts as a chemical impurity, causing melting point depression and broadening of the melting range. Therefore, rigorous sample drying is the causal foundation of accurate thermal analysis.

Protocol 1: Automated Capillary Determination (Compliant with USP <741>)
  • Sample Preparation (Drying): Dry the pure 7-oxo-7-(phenylamino)heptanoic acid in a vacuum desiccator over phosphorus pentoxide (

    
    ) or silica gel for at least 16 hours to remove residual moisture [3].
    
  • Pulverization: Gently grind the dried sample using an agate mortar and pestle.

    • Causality: Uniform, fine particles ensure efficient and homogeneous heat transfer, preventing localized thermal gradients that artificially broaden the melting range.

  • Capillary Loading: Introduce the pulverized powder into a glass capillary tube (1.0 mm inner diameter). Tap the tube firmly on a hard surface or use a packing rod to compact the solid to a height of exactly 3 mm.

    • Causality: Loose packing traps air (a thermal insulator), leading to delayed melting and artificially high temperature readings.

  • Instrument Calibration: Verify the apparatus accuracy using a USP primary reference standard (e.g., Caffeine or Sulfanilamide) that brackets the expected melting range [3].

  • Heating Ramp: Insert the capillary into the heating block pre-heated to 10 °C below the expected melting point. Apply a strict heating rate of 1 °C/min.

    • Causality: A ramp rate faster than 1 °C/min causes thermal lag between the heating block and the sample, resulting in an inaccurate, elevated melting point reading.

  • Data Acquisition: Record the temperature at the first detection of a liquid phase (onset) and when no solid phase is apparent (clear point).

Protocol 2: Differential Scanning Calorimetry (DSC) Workflow
  • Sample Weighing: Accurately weigh 2.0 to 3.0 mg of the dried sample into a standard aluminum DSC pan using a microbalance.

  • Pan Crimping: Seal the pan with a pierced aluminum lid.

    • Causality: A pierced lid allows any evolved gases (from trace moisture or decomposition) to escape, preventing pressure buildup that could alter the thermodynamic transition or rupture the pan.

  • Purge Gas: Purge the furnace chamber with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: An inert atmosphere prevents oxidative degradation of the phenylamino group at elevated temperatures.

  • Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 250 °C.

  • Analysis: Integrate the melting endotherm to determine the extrapolated onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    ).

Mandatory Visualization: Analytical Workflow

MP_Workflow Start Pure 7-Oxo-7-(phenylamino) heptanoic acid Prep Sample Preparation (Drying & Pulverization) Start->Prep Capillary Automated Capillary (Routine QC, USP <741>) Prep->Capillary DSC DSC Analysis (Thermodynamic Purity) Prep->DSC HSM Hot-Stage Microscopy (Visual Phase ID) Prep->HSM Data Data Acquisition & Thermogram Analysis Capillary->Data DSC->Data HSM->Data Decision Purity Validation & Polymorph Check Data->Decision

Caption: Workflow for multiparametric melting point determination and purity validation.

References

  • Title: Design, Synthesis, and Docking Study of Acyl Thiourea Derivatives as Possible Histone Deacetylase Inhibitors Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv / United States Pharmacopeia URL: [Link]

Safety & Regulatory Compliance

Safety

The Chemical Nature and Hazard Profile of Heptanoic acid, 7-(phenylamino)-

As a Senior Application Scientist, establishing a safe and compliant laboratory environment begins with a deep mechanistic understanding of the molecules we handle. Heptanoic acid, 7-(phenylamino)- (CAS: 7707-02-0) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a safe and compliant laboratory environment begins with a deep mechanistic understanding of the molecules we handle. Heptanoic acid, 7-(phenylamino)- (CAS: 7707-02-0) is a bifunctional organic molecule comprising a lipophilic heptanoic acid backbone and a phenylamino (aniline) moiety . While highly valuable as an intermediate in drug development and proteomics, its disposal requires precise operational protocols due to the inherent toxicity of the aniline derivative.

Aniline derivatives are known systemic toxicants. Upon dermal exposure or inhalation, they can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing oxygen transport. Furthermore, the carboxylic acid functional group imparts mild corrosive and irritant properties. Because aniline derivatives are environmentally persistent and toxic to aquatic life, they cannot be disposed of via standard municipal sewer systems and require specialized chemical degradation or incineration .

Table 1: Physicochemical and Operational Hazard Data

PropertyValueOperational Implication
Chemical Name Heptanoic acid, 7-(phenylamino)-Requires specific tracking in chemical inventories.
CAS Number 7707-02-0Critical identifier for EPA/RCRA waste profiling.
Molecular Formula C₁₃H₁₉NO₂High carbon content dictates organic waste streams.
Molecular Weight 221.29 g/mol Determines stoichiometric calculations for neutralization.
Primary Hazards Irritant, Target Organ ToxicantMandates strict use of PPE (nitrile gloves, fume hood).
EPA Waste Class Non-Halogenated Organic WasteMust be strictly segregated from halogenated solvents.

Causality in Waste Segregation

Proper waste segregation is not merely a regulatory formality; it is driven by fundamental chemical causality. Mixing Heptanoic acid, 7-(phenylamino)- with halogenated solvents (e.g., dichloromethane, chloroform) fundamentally alters the thermodynamics of the required incineration process. Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of highly toxic dioxins and furans. By strictly isolating this compound into a Non-Halogenated Organic Waste stream, laboratories ensure that the carbon-nitrogen bonds are efficiently oxidized into harmless N₂, CO₂, and H₂O, while significantly reducing institutional disposal costs and environmental impact .

Waste Segregation and Disposal Workflow

WasteWorkflow Start Waste Generation: Heptanoic acid, 7-(phenylamino)- State Waste State? Start->State Solid Solid Waste (Consumables/Spills) State->Solid Solid Liquid Liquid Waste (Solutions/Rinsates) State->Liquid Liquid Incineration EPA-Certified High-Temperature Incineration Solid->Incineration Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Organic-based Fenton AOP Treatment (Fenton's Reagent) Aqueous->Fenton Halogen Halogenated? Organic->Halogen NonHalo Non-Halogenated Organic Waste Halogen->NonHalo No Halo Halogenated Organic Waste Halogen->Halo Yes NonHalo->Incineration Halo->Incineration Fenton->Incineration

Workflow for the proper segregation and disposal of Heptanoic acid, 7-(phenylamino)- waste.

Step-by-Step Operational Protocols

Protocol 1: Routine Segregation of Liquid Organic Waste

This protocol applies to the most common laboratory scenario: solutions of Heptanoic acid, 7-(phenylamino)- dissolved in non-halogenated organic solvents (e.g., methanol, ethanol, ethyl acetate).

  • Container Selection: Select a high-density polyethylene (HDPE) or glass carboy that is chemically compatible with the primary solvent. Ensure the container has a secure, vapor-tight cap.

  • Verification of Solvent Purity: Confirm that no halogenated solvents have been introduced into the mixture. Causality: Even 1% halogen content will reclassify the entire carboy as Halogenated Waste, triggering different EPA handling requirements and higher costs.

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to transfer the waste into the container. Leave at least 10% headspace to accommodate vapor expansion.

  • Labeling: Immediately affix a hazardous waste tag. The label must explicitly state: "Hazardous Waste - Non-Halogenated Organic Waste" and list "Heptanoic acid, 7-(phenylamino)-" along with its estimated concentration .

  • Storage: Transfer the container to a Satellite Accumulation Area (SAA). The SAA must feature secondary containment (e.g., a spill tray) to capture any potential leaks.

Protocol 2: Advanced Oxidation Process (AOP) for Aqueous Waste Streams

When Heptanoic acid, 7-(phenylamino)- is present in dilute aqueous waste streams, direct disposal is environmentally hazardous. Advanced Oxidation Processes (AOPs), specifically Fenton's reagent, are highly effective at cleaving the toxic aniline ring prior to final institutional disposal .

  • Acidification: Transfer the aqueous waste to a heavy-walled glass reaction vessel equipped with a magnetic stirrer, operating inside a fume hood. Slowly add 1M Sulfuric Acid (

    
    ) until the solution reaches pH 3.0. Causality: Fenton's oxidation is highly pH-dependent; pH 3.0 maintains the solubility of the iron catalyst and maximizes the generation of highly reactive hydroxyl radicals (
    
    
    
    ).
  • Catalyst Introduction: Add Ferrous Sulfate (

    
    ) to the solution to achieve a final concentration of approximately 2-5 mM. Stir until completely dissolved.
    
  • Oxidation Initiation: Using an addition funnel, add 30% Hydrogen Peroxide (

    
    ) dropwise. Caution: The generation of hydroxyl radicals is highly exothermic and may cause off-gassing. Control the addition rate to maintain the temperature below 40°C.
    
  • Reaction Period: Allow the mixture to stir continuously for 2 to 3 hours to ensure complete degradation of the phenylamino moiety.

  • Neutralization and Disposal: Once the reaction is complete, carefully neutralize the solution to pH 7.0 using 1M Sodium Hydroxide (NaOH). The detoxified aqueous mixture can now be safely transferred to the standard "Aqueous Hazardous Waste" stream for final institutional pickup.

Protocol 3: Immediate Spill Remediation

In the event of an accidental release, swift and methodical remediation is required to prevent dermal exposure and environmental contamination.

  • Evacuation and PPE: Temporarily clear the immediate area. Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • Containment: Surround the perimeter of the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Combustible absorbents like sawdust can react with organic acids or residual oxidizers, posing a fire risk.

  • Absorption: Work the absorbent inward from the edges to the center of the spill until all liquid is bound.

  • Collection: Using non-sparking polypropylene tools, scoop the contaminated absorbent into a heavy-duty plastic bag or a dedicated solid waste bucket.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual heptanoic acid. Collect the rinsate using absorbent pads.

  • Final Disposal: Seal the solid waste container, label it as "Solid Hazardous Waste - Contaminated with Heptanoic acid, 7-(phenylamino)-", and submit it to the Environmental Health and Safety (EHS) department for high-temperature incineration .

References

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater , National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Hazardous Waste Management Program , Eastern Washington University (EWU). Available at:[Link]

Handling

Personal protective equipment for handling Heptanoic acid, 7-(phenylamino)-

Part 1: Executive Safety Strategy (The "Why" & "How") Operational Context: Heptanoic acid, 7-(phenylamino)- (CAS 16183-43-8) is a bifunctional intermediate often utilized in the synthesis of histone deacetylase (HDAC) in...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Strategy (The "Why" & "How")

Operational Context: Heptanoic acid, 7-(phenylamino)- (CAS 16183-43-8) is a bifunctional intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs).[1] Its structure combines a lipophilic C7 alkyl chain, a terminal carboxylic acid (proton donor), and a secondary aniline (phenylamino) moiety.

The Hazard Paradox: While specific toxicological data for this exact CAS is often sparse in public registries, Structure-Activity Relationship (SAR) analysis dictates a high-risk handling protocol.[1] We must treat this compound as a hybrid hazard:

  • Corrosivity (Acid Tail): The heptanoic acid moiety imparts corrosive properties similar to medium-chain fatty acids (Skin Corr. 1B/2).

  • Sensitization & Toxicity (Aniline Head): The N-alkyl aniline group introduces risks of skin sensitization and potential methemoglobinemia upon prolonged exposure.

Core Directive: Treat as Corrosive and a Sensitizer . All handling must prevent dermal contact and inhalation.[2][3][4]

Part 2: Physicochemical Risk Assessment

PropertyValue / CharacteristicOperational Implication
Physical State Likely Solid or Viscous Oil (MW ~221.3 g/mol )If solid: High dust inhalation risk.[1] If oil: High surface adhesion risk.
Acidity (pKa) ~4.8 (Carboxylic acid)Corrosive to mucous membranes; incompatible with strong bases/oxidizers.
Lipophilicity High (C7 chain + Phenyl ring)Rapid dermal absorption; penetrates standard latex gloves quickly.
Reactivity Nucleophilic (Amine) & Electrophilic (Acid)Potential for self-polymerization if heated; forms salts exothermically.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "lab coat and glasses" protocols, addressing the specific permeation risks of lipophilic acids.

Hand Protection (Critical Barrier)
  • Standard: Double-gloving is mandatory .[1]

  • Inner Layer: Nitrile (4 mil) – High dexterity.[1]

  • Outer Layer: Neoprene or Thick Nitrile (minimum 8 mil) – Acid/Solvent resistance.[1]

  • Rationale: The lipophilic tail of the heptanoic chain can swell standard thin nitrile.[1] The outer layer provides the chemical barrier; the inner layer protects during doffing.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).[1]

  • Why: Aniline derivatives can possess low odor thresholds but high toxicity. Dusts from the solid form are potent respiratory irritants.

Eye & Body Defense[5]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the corrosive nature of the acid functionality.

  • Body: Chemical-resistant lab coat (Tyvek® or similar polyethylene-coated fabric preferred over cotton).[1]

  • Footwear: Closed-toe, non-perforated leather or rubber shoes.

Part 4: Operational Handling Protocol

Step-by-Step Workflow: Synthesis & Solubilization

Phase 1: Preparation & Weighing

  • Decontaminate: Wipe balance area with 10% sodium bicarbonate solution (neutralizes trace acid) before starting.

  • Static Control: Use an antistatic gun if the substance is a powder; aniline derivatives can be sticky and electrostatic.

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment tray and a pre-tared closed vial.

Phase 2: Solubilization (The "Exotherm" Risk)

  • Solvent Choice: DMSO or Methanol are common. Avoid chlorinated solvents (DCM) if possible to reduce permeation risks, though solubility may dictate their use.

  • Addition Order: Add Solid to Solvent , never Solvent to Solid, to minimize dust ejection.

  • Thermal Watch: If using a base (e.g., NaOH) to solubilize the acid, expect an exotherm.[1] Cool the receiving flask in an ice bath (0°C).

Phase 3: Reaction Setup

  • Inert Atmosphere: Flush reaction vessel with Nitrogen/Argon. Anilines oxidize over time; the acid group is stable but hygroscopic.

  • Sealing: Use Teflon-lined caps or septa. Avoid rubber septa which can degrade upon prolonged contact with the amine vapor.

Part 5: Emergency Response & Decontamination

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[3][5][6]

    • Specific Treatment: Do NOT use vinegar or acid to neutralize. Use PEG-400 (polyethylene glycol) if available to solubilize the lipophilic aniline, followed by soap and water.

  • Spill Cleanup (Solid/Liquid):

    • Evacuate the immediate area (3-meter radius).

    • Don PPE: Full-face respirator and double gloves.

    • Neutralize: Cover spill with Sodium Carbonate (Soda Ash) or amorphous silica absorbent.

    • Collect: Scoop into a hazardous waste container labeled "Corrosive/Toxic Organic."

Part 6: Visualizations (Graphviz)

Figure 1: Safe Handling Decision Workflow

HandlingProtocol Start Start: Handling CAS 16183-43-8 CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Viscous Liquid / Oil CheckState->Liquid Hood Work in Fume Hood Only Solid->Hood Liquid->Hood Weighing Weighing Protocol Static Use Antistatic Gun + Closed Vial Transfer Weighing->Static If Solid Syringe Use Positive Displacement Syringe (Viscous) Weighing->Syringe If Liquid Hood->Weighing Solubilization Solubilization Step Static->Solubilization Syringe->Solubilization Exotherm Caution: Exotherm with Base Solubilization->Exotherm Adding Base? Waste Disposal: Stream C (Toxic/Corrosive) Solubilization->Waste Cleanup Exotherm->Waste Post-Reaction

Caption: Operational decision tree for handling 7-(phenylamino)heptanoic acid, emphasizing state-specific weighing and exothermic risks.

Part 7: Waste Management & Disposal

Disposal Classification: Do not mix with general organic solvents if possible. Segregate due to the "Amine + Acid" zwitterionic nature which can interfere with certain waste stream recycling.

Waste StreamClassificationTreatment Method
Solid Waste Hazardous Organic SolidIncineration (High Temp) to destroy the aniline ring.[1]
Liquid Waste (Aqueous) Corrosive/Toxic AqueousNeutralize to pH 7, then bio-treatment or incineration.[1]
Liquid Waste (Organic) Halogenated/Non-HalogenatedStandard organic solvent stream (ensure pH is checked).

Labeling Requirement:

WARNING: Contains 7-(phenylamino)heptanoic acid.[1][7] CORROSIVE. TOXIC. POTENTIAL SENSITIZER.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217, Heptanoic acid. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 7-aminoheptanoic acid derivatives. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, National Research Council. Retrieved from [Link][1]

Sources

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